3-[4-(Trifluoromethyl)phenyl]propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHYZMTYVILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616959 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166947-09-7 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-[4-(trifluoromethyl)phenyl]propanal, a key intermediate in the pharmaceutical industry. The document details its physicochemical properties, spectroscopic data, and relevant safety information. A detailed experimental protocol for its synthesis, adapted from established methods for a similar isomer, is provided, along with methodologies for its characterization. The significance of the trifluoromethyl moiety in drug design and the role of this aldehyde in the synthesis of active pharmaceutical ingredients (APIs) are also discussed.
Introduction
This compound, also known as 4-(3-oxopropyl)benzotrifluoride, is an aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a propanal group attached to a phenyl ring substituted with a trifluoromethyl (-CF3) group at the para-position, makes it a valuable building block for the synthesis of complex organic molecules.
The trifluoromethyl group is a critical substituent in modern drug design.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The aldehyde functionality provides a reactive site for various chemical transformations, making this compound a versatile precursor for the synthesis of a range of pharmaceutical agents.[1] Notably, it is a known impurity and intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[4]
This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its fundamental chemical properties, synthesis, and characterization.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[5] While some physical properties have not been extensively reported in the literature, a summary of available and computed data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O | [5][6] |
| Molecular Weight | 202.17 g/mol | [5][6] |
| CAS Number | 166947-09-7 | [6] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| XLogP3 | 2.5 | [6] |
Synthesis and Experimental Protocols
Synthesis Workflow
References
- 1. 3-(4-(Trifluoromethyl)phenyl)propanal [myskinrecipes.com]
- 2. 3-(4-(Trifluoromethyl)phenyl)propanal [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(4-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 166947-09-7 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]propanal (CAS 166947-09-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(Trifluoromethyl)phenyl]propanal (CAS 166947-09-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, provides a plausible synthesis protocol, and discusses its significant role in the synthesis of active pharmaceutical ingredients (APIs), most notably Cinacalcet. While direct biological activity data for this specific aldehyde is not extensively available, its critical function as a building block for a calcimimetic agent suggests its importance in the drug development landscape. This guide aims to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound is an organic compound characterized by a propanal group attached to a phenyl ring substituted with a trifluoromethyl group at the para position.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 166947-09-7 | [1] |
| Molecular Formula | C₁₀H₉F₃O | [4] |
| Molecular Weight | 202.17 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Purity | Typically >95% (HPLC) | [4] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 202.06054939 Da | [1] |
| Monoisotopic Mass | 202.06054939 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Inferred)
Reaction: Mizoroki-Heck cross-coupling of 1-bromo-4-(trifluoromethyl)benzene with acrolein diethyl acetal, followed by hydrogenation and hydrolysis.
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mizoroki-Heck Reaction:
-
To a solution of 1-bromo-4-(trifluoromethyl)benzene and acrolein diethyl acetal in DMF, add Pd(OAc)₂ and nBu₄NOAc.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 1-(3,3-diethoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene.
-
-
Hydrogenation:
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the double bond is saturated (monitor by TLC or GC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 1-(3,3-diethoxypropyl)-4-(trifluoromethyl)benzene.
-
-
Hydrolysis:
-
Dissolve the product from the hydrogenation step in a mixture of acetone and water.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature until the acetal is fully hydrolyzed to the aldehyde (monitor by TLC or GC).
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Role in Drug Development and Potential Biological Significance
The primary documented application of this compound is as a key intermediate in the synthesis of Cinacalcet.[3] Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor (CaSR) in the parathyroid gland to control the secretion of parathyroid hormone (PTH).
Logical Relationship in Drug Synthesis
Caption: Role of the title compound in the synthesis of Cinacalcet.
Inferred Biological Context: The Cinacalcet Signaling Pathway
Given that this compound is a direct precursor to Cinacalcet, its biological relevance is intrinsically linked to the mechanism of action of this drug. Cinacalcet allosterically modulates the calcium-sensing receptor (CaSR), a G-protein coupled receptor.
Caption: Simplified signaling pathway of Cinacalcet via the CaSR.
Analytical Data
Limited analytical data is publicly available. However, GC-MS and IR spectral information has been reported.
Table 3: Spectral Data
| Data Type | Source/Reference |
| GC-MS | F5-13-4632/SM13-14_L (Wiley SpectraBase)[1] |
| Vapor Phase IR | John Wiley & Sons, Inc. (SpectraBase)[1] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed.
Table 4: GHS Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[1]
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical, Cinacalcet. Its trifluoromethyl-substituted phenyl structure is a key feature that imparts desirable properties for drug development. While its own biological activity is not well-characterized, its importance as a building block is clear. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its synthetic applications and inferred biological context. Further research into the direct biological effects of this aldehyde could potentially uncover novel applications.
References
Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-[4-(trifluoromethyl)phenyl]propanal, a valuable building block in the synthesis of pharmaceutical intermediates and other specialty chemicals.[1] The trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and bioavailability, making this compound a significant precursor in drug discovery and development.[1] This document details established synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.
Synthetic Strategies
Several viable synthetic routes have been established for the preparation of this compound. The most prominent methods include the Mizoroki-Heck cross-coupling reaction and the oxidation of the corresponding primary alcohol. Other potential but less detailed routes involve the hydroformylation of 4-(trifluoromethyl)styrene and the reduction of 4-(trifluoromethyl)cinnamaldehyde.
Mizoroki-Heck Reaction Pathway
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an aryl halide with an alkene.[2] In this context, 4-bromobenzotrifluoride is reacted with an acrolein acetal, followed by hydrogenation and hydrolysis to yield the target aldehyde. This multi-step process offers a reliable route to this compound.
Reaction Scheme:
Experimental Protocol:
-
Step 1: Mizoroki-Heck Cross-Coupling A reaction vessel is charged with 4-bromobenzotrifluoride, acrolein diethyl acetal, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a suitable base (e.g., sodium acetate), and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the cross-coupling reaction, forming 1-(3,3-diethoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Step 2: Hydrogenation Following the completion of the Heck reaction, the resulting unsaturated acetal is subjected to hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation reduces the carbon-carbon double bond to yield 1-(3,3-diethoxypropyl)-4-(trifluoromethyl)benzene.
-
Step 3: Hydrolysis The final step is the hydrolysis of the diethyl acetal to the corresponding aldehyde. This is achieved by treating the hydrogenated product with an aqueous acid solution (e.g., hydrochloric acid). The reaction mixture is stirred until the hydrolysis is complete. The product, this compound, is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzotrifluoride | [2] |
| Reagent | Acrolein Diethyl Acetal | [2] |
| Catalyst | Pd(OAc)₂ | [2] |
| Overall Yield | >90% (for the 3-isomer) | [2] |
| Purity | High Purity | [2] |
Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
A straightforward and common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 3-[4-(trifluoromethyl)phenyl]propan-1-ol serves as the precursor to the target aldehyde. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
Experimental Protocol (General Procedure):
-
Reagents and Setup: A solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol is prepared in a suitable anhydrous solvent, such as dichloromethane (DCM), in a reaction flask under an inert atmosphere.
-
Oxidation: A mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or reagents for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine), is added to the solution at a controlled temperature (often cooled in an ice bath).
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting alcohol. Upon completion, the reaction is quenched, and the crude product is worked up. For a PCC oxidation, the mixture is typically filtered through a pad of silica gel to remove the chromium byproducts. For a Swern oxidation, an aqueous workup is performed.
-
Purification: The crude aldehyde is purified, usually by column chromatography on silica gel, to yield the pure this compound.
Quantitative Data (Typical for Primary Alcohol Oxidation):
| Parameter | Value |
| Starting Material | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol |
| Oxidizing Agent | PCC or Swern Reagents |
| Solvent | Dichloromethane |
| Typical Yield | 80-95% |
| Purity | >95% after chromatography |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₃O | [3] |
| Molecular Weight | 202.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| CAS Number | 166947-09-7 | [3] |
| Purity (Typical) | >98% (by HPLC) | [4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.8 (t, 1H, -CHO), 7.5-7.3 (m, 4H, Ar-H), 3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 201 (-CHO), 145 (Ar-C-CF₃), 129 (Ar-CH), 126 (q, Ar-CH), 124 (q, -CF₃), 45 (-CH₂-CHO), 28 (-CH₂-Ar).
-
¹⁹F NMR (CDCl₃) δ (ppm): around -62.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The Mizoroki-Heck reaction offers a robust and high-yielding route, although it involves multiple steps. The oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol provides a more direct approach, with the choice of oxidizing agent being critical to ensure high selectivity for the aldehyde. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis of this important fluorinated building block.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-[4-(Trifluoromethyl)phenyl]propanal
For Immediate Release
Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-[4-(Trifluoromethyl)phenyl]propanal. This document details the analytical techniques and experimental protocols essential for the characterization of this compound, a valuable building block in medicinal chemistry.
Introduction
This compound is an aromatic aldehyde of significant interest in the synthesis of pharmaceutical intermediates. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs). A thorough understanding and confirmation of its chemical structure are paramount for its application in drug design and development. This guide outlines the key analytical data and methodologies for its unambiguous structure elucidation.
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 166947-09-7 | [1] |
| Molecular Formula | C₁₀H₉F₃O | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| Synonyms | 3-(4-(Trifluoromethyl)phenyl)propionaldehyde, 4-(3-Oxoprop-1-yl)benzotrifluoride | [2] |
| Physical Form | Colorless Liquid | [2] |
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer conclusive evidence of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts and coupling patterns for this compound are consistent with the assigned structure.
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.82 | Triplet (t) | 1H | Aldehyde proton (-CHO) |
| ~7.55 | Doublet (d) | 2H | Aromatic protons (ortho to -CF₃) |
| ~7.31 | Doublet (d) | 2H | Aromatic protons (meta to -CF₃) |
| ~3.01 | Triplet (t) | 2H | Methylene protons (-CH₂-Ar) |
| ~2.81 | Triplet (t) | 2H | Methylene protons (-CH₂-CHO) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number of unique carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~201.5 | Aldehyde Carbonyl (C=O) |
| ~145.1 | Aromatic Carbon (C-CH₂CH₂CHO) |
| ~128.9 | Aromatic Carbons (CH, ortho to -CF₃) |
| ~128.4 (q, J ≈ 32 Hz) | Aromatic Carbon (C-CF₃) |
| ~125.5 (q, J ≈ 4 Hz) | Aromatic Carbons (CH, meta to -CF₃) |
| ~124.2 (q, J ≈ 272 Hz) | Trifluoromethyl Carbon (-CF₃) |
| ~45.4 | Methylene Carbon (-CH₂-CHO) |
| ~28.0 | Methylene Carbon (-CH₂-Ar) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.[3]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2900 - 2800 & 2800 - 2700 | Strong (s) | Aldehyde C-H Stretch (Fermi doublet) |
| ~1730 | Strong (s) | Aldehyde C=O Stretch |
| ~1615 | Medium (m) | Aromatic C=C Stretch |
| ~1325 | Strong (s) | C-F Stretch (Trifluoromethyl group) |
| ~1100-1200 | Strong (s) | C-F Stretch (Trifluoromethyl group) |
| ~840 | Strong (s) | C-H Out-of-plane bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 202 | [M]⁺ (Molecular Ion) |
| 201 | [M-H]⁺ |
| 173 | [M-CHO]⁺ |
| 115 | [C₈H₆F]⁺ or [M-C₂H₄-CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
Experimental Protocols
The synthesis and purification of this compound can be achieved via the oxidation of the corresponding primary alcohol, 3-[4-(Trifluoromethyl)phenyl]propan-1-ol. A common and efficient method is the TEMPO-catalyzed oxidation.[4][5][6][7][8]
Synthesis via TEMPO-Catalyzed Oxidation
This protocol describes a selective method for oxidizing the primary alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.
Materials:
-
3-[4-(Trifluoromethyl)phenyl]propan-1-ol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-[4-(Trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO (approx. 0.01 eq) and sodium bromide (approx. 0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (approx. 1.2 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer. Wash the organic layer sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazard Statements:
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) before handling the compound.
Visualized Workflows and Relationships
To further clarify the processes and logic involved in the structure elucidation, the following diagrams are provided.
References
- 1. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. TEMPO [organic-chemistry.org]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Data: Molecular Weight of 3-[4-(Trifluoromethyl)phenyl]propanal
For Immediate Release
This document provides a detailed calculation of the molecular weight for the compound 3-[4-(Trifluoromethyl)phenyl]propanal, a key intermediate in various chemical syntheses.
The molecular formula for this compound is C₁₀H₉F₃O.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
Calculation of Molecular Weight
To determine the molecular weight, the number of atoms of each element is multiplied by its standard atomic weight. These values are then summed.
The standard atomic weights for the elements present in the compound are:
The calculation based on the molecular formula C₁₀H₉F₃O is detailed in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 202.175 |
Based on this calculation, the molecular weight of this compound is approximately 202.17 g/mol .[1][2][3]
Note: The request for experimental protocols and signaling pathway diagrams is not applicable to the calculation of a compound's molecular weight, which is a fundamental, theoretical value derived from its chemical formula and standard atomic weights.
References
- 1. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. byjus.com [byjus.com]
- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 12. fiveable.me [fiveable.me]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Research Applications of 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and research applications of 3-[4-(trifluoromethyl)phenyl]propanal. This compound, featuring a trifluoromethyl-substituted aromatic ring, serves as a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, making it a key moiety in the design of novel therapeutic agents. This guide details the synthetic routes to this compound and its derivatives, with a particular focus on its role as a precursor to potent enzyme inhibitors. A significant application highlighted is the synthesis of a novel inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a summary of key quantitative data. Furthermore, this document includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and research utility.
Introduction
This compound is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry. The presence of the trifluoromethyl (-CF3) group on the phenyl ring is of particular significance. The -CF3 group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. In the context of drug design, the incorporation of a trifluoromethyl group can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. These properties make this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide will explore its synthesis, properties, and a key application in the development of antiviral agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₃O | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| CAS Number | 166947-09-7 | [1] |
| Appearance | Colorless liquid | [CymitQuimica] |
| Purity | ≥98% (by HPLC) | [CymitQuimica] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
General Synthetic Scheme
The synthesis can be conceptualized as a three-step process starting from 1-bromo-4-(trifluoromethyl)benzene and acrolein diethyl acetal.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of the meta-isomer)
Step 1: Mizoroki-Heck Cross-Coupling
-
In a reaction vessel, dissolve 1-bromo-4-(trifluoromethyl)benzene and acrolein diethyl acetal in a suitable solvent such as N,N-dimethylformamide (DMF) or a greener alternative like cyclopentyl methyl ether (CPME).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phase-transfer catalyst like tetrabutylammonium acetate (nBu₄NOAc).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform a work-up procedure, which typically involves extraction with an organic solvent and washing with brine.
-
The crude product, 1-((E)-3,3-diethoxyprop-1-enyl)-4-(trifluoromethyl)benzene, can be purified by column chromatography.
Step 2: Hydrogenation
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 1-(3,3-diethoxypropyl)-4-(trifluoromethyl)benzene.
Step 3: Acid Hydrolysis
-
Dissolve the product from Step 2 in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Add a strong acid, for instance, hydrochloric acid (HCl), and stir the mixture at room temperature.
-
Monitor the deprotection of the acetal to the aldehyde by TLC.
-
Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.
-
Dry the organic layer, for example, with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The final product can be further purified by distillation or column chromatography.
Research Applications: SARS-CoV-2 Main Protease Inhibition
A significant application of the this compound scaffold is in the development of inhibitors for the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a cysteine protease that is essential for the replication of the virus, making it a prime target for antiviral drug development.[2]
A derivative of this compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide , has been identified as an inhibitor of SARS-CoV-2 Mpro.
Quantitative Data
The inhibitory activity of this derivative against Mpro was determined using a fluorescence resonance energy transfer (FRET) assay.
| Compound | Target | IC₅₀ (μM) |
| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 |
Synthesis of N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide
The synthesis of this inhibitor involves the formation of the 1,2,4-oxadiazole ring system, a common motif in medicinal chemistry. A general and adaptable protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and an acyl chloride is provided below.
Step 1: Synthesis of 4-(Trifluoromethyl)benzamidoxime
-
React 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol.
-
Heat the mixture to reflux and monitor the reaction until the nitrile is consumed.
-
After cooling, the product can be isolated by filtration or extraction.
Step 2: Synthesis of the 1,2,4-Oxadiazole Intermediate
-
In a suitable solvent such as pyridine or dichloromethane, react 4-(trifluoromethyl)benzamidoxime with chloroacetyl chloride at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the formation of the O-acylamidoxime intermediate is complete.
-
The intermediate will then undergo cyclodehydration upon heating or in the presence of a dehydrating agent to form the 3-(4-(trifluoromethyl)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Step 3: Synthesis of the Cinnamamide Moiety
-
React the chloromethyl-oxadiazole intermediate with sodium azide to form the corresponding azidomethyl derivative.
-
Reduce the azide to an amine, for example, using a Staudinger reaction (triphenylphosphine followed by water) or catalytic hydrogenation.
-
Finally, couple the resulting aminomethyl-oxadiazole with cinnamoyl chloride in the presence of a base to yield the final product, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide.
Biological Evaluation: Mpro Inhibition Assay
The inhibitory activity of the synthesized compound against SARS-CoV-2 Mpro can be determined using a FRET-based assay.
Experimental Protocol: FRET-based Mpro Inhibition Assay [2]
-
Reagents and Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Recombinant, purified SARS-CoV-2 Mpro.
-
FRET Substrate: A synthetic peptide containing a fluorophore and a quencher separated by the Mpro cleavage sequence.
-
Test Compound (dissolved in DMSO).
-
Positive Control (e.g., a known Mpro inhibitor like GC376).
-
Negative Control (DMSO).
-
384-well assay plates.
-
-
Procedure:
-
Dispense the test compound, positive control, and negative control into the wells of the assay plate.
-
Add the Mpro enzyme solution (e.g., to a final concentration of 20 nM) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., to a final concentration of 400 nM) to each well.
-
Immediately measure the fluorescence intensity kinetically over time using a plate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear phase of the kinetic data.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition
The inhibition of the SARS-CoV-2 main protease (Mpro) is a direct antiviral strategy that disrupts the viral replication cycle. The following diagram illustrates the key steps of the viral life cycle and the point of intervention for Mpro inhibitors.
References
The Trifluoromethyl Group: A Key Modulator in the Bioactivity of Phenylpropanal Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated moieties into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and pharmacological properties. This technical guide explores the multifaceted role of the trifluoromethyl group in the context of phenylpropanal derivatives and structurally related compounds like chalcones. By examining its impact on metabolic stability, target affinity, and overall bioactivity, we aim to provide a comprehensive resource for professionals engaged in drug discovery and development.
The trifluoromethyl group is characterized by its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, owing to the strength of the carbon-fluorine bond.[1][2] When appended to an aromatic ring, such as in a phenylpropanal derivative, it can significantly alter the molecule's electronic distribution, membrane permeability, and resistance to enzymatic degradation.[2] These modifications can transform a modestly active compound into a potent therapeutic candidate by enhancing its pharmacokinetic profile and improving its interaction with biological targets.[1] This guide will delve into the synthesis, quantitative biological data, and mechanisms of action associated with these valuable compounds.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a -CF3 group serves as a critical tool for fine-tuning the drug-like properties of a lead compound. Its primary effects can be categorized as follows:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch-Fujita π constant ≈ +0.88), which can enhance a molecule's ability to cross cellular membranes.[3] This improved absorption and distribution is a significant advantage in drug design.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic oxidation.[1] This often translates to a longer biological half-life, reducing the required dosing frequency.[1][2]
-
Modulation of Electronic Properties: As a powerful electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic centers.[4] This alteration of the molecule's electronic landscape can lead to stronger binding interactions with target enzymes or receptors.[1]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl (-CH3) or chloro (-Cl).[5] It can mimic the steric profile of these groups while introducing unique electronic and metabolic advantages, such as protecting a reactive methyl group from metabolic oxidation.[5]
Synthesis of Trifluoromethylated and Non-Fluorinated Phenylpropanals
The synthesis of phenylpropanal derivatives, both with and without the trifluoromethyl group, can be achieved through established organic chemistry protocols. Below are representative experimental procedures for the synthesis of a trifluoromethylated analog and its non-fluorinated counterpart.
Experimental Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal
This protocol describes the oxidation of the corresponding alcohol to yield the target aldehyde.
Materials and Reagents:
-
3-(Trifluoromethyl)benzene propanol (1.0 g, 4.90 mmol)
-
Dichloromethane (DCM) (20 ml)
-
Dimethyl sulfoxide (DMSO) (770 mg, 9.80 mmol)
-
Phosphorus pentoxide (P2O5) (1.39 g, 9.80 mmol)
-
Triethylamine (2.4 ml, 17.15 mmol)
-
5% Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A solution of 3-(Trifluoromethyl)benzene propanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath.
-
DMSO (770 mg, 9.80 mmol) and P2O5 (1.39 g, 9.80 mmol) are added sequentially to the cooled solution.
-
The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to 20°C.
-
The reaction mixture is then re-cooled in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added.
-
The resulting solution is stirred for one hour as the temperature again rises to 20°C.
-
The reaction is quenched by adding 5% HCl. The phases are separated, and the organic layer is washed again with 5% HCl.
-
The organic phase is subsequently washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the final product, 3-(3-(Trifluoromethyl)phenyl)propanal.[5]
Experimental Protocol 2: Synthesis of 3-Phenylpropanal (Non-Fluorinated Analog)
This protocol details the selective hydrogenation of cinnamaldehyde to produce the saturated aldehyde.
Materials and Reagents:
-
Cinnamaldehyde
-
Palladium-containing catalyst (e.g., 5% Pd/C)
-
Water (1-5 wt. % relative to cinnamaldehyde)
-
Optional: Potassium acetate
-
Hydrogen (H2) gas
Procedure:
-
The hydrogenation is carried out in a suitable pressure reactor.
-
Cinnamaldehyde is mixed with the Pd-containing catalyst and 1-5 wt. % water. Potassium acetate can be added to improve the reaction.
-
The reaction is conducted under hydrogen pressure, typically between 4 and 8 MPa.
-
The temperature is maintained between 55 and 90°C.
-
The reaction is monitored until the consumption of cinnamaldehyde is complete.
-
Upon completion, the catalyst is filtered off, and the resulting mixture containing 3-phenylpropanal can be purified if necessary.[5]
Quantitative Analysis of Biological Activity: A Case Study in Chalcones
Direct comparative data for phenylpropanal derivatives is scarce in publicly available literature. However, structurally similar α-trifluoromethyl chalcones provide an excellent model for understanding the impact of the -CF3 group. Chalcones are α,β-unsaturated ketones that share the phenylpropanoid backbone and are known for their wide range of biological activities, including potent anticancer effects.
A study by Nakagawa et al. provides a direct comparison of the antiproliferative activity of α-trifluoromethyl chalcones against their non-fluorinated counterparts on various human cancer cell lines. The results clearly indicate that the insertion of a trifluoromethyl group at the α-position significantly enhances cytotoxic potency.[6]
| Compound ID | Structure Description | Cell Line (Prostate Cancer) | IC₅₀ (µM)[6] | Cell Line (Lung Cancer) | IC₅₀ (µM)[6] | Cell Line (Breast Cancer) | IC₅₀ (µM)[6] |
| Control | 5′-Chloro-2,2′-dihydroxychalcone (Non-CF3) | DU145 | 5.12 | A549 | 7.34 | MDA-MB-231 | 6.13 |
| Compound 1 | α-CF3, 2′-Hydroxychalcone | DU145 | 0.45 | A549 | 0.58 | MDA-MB-231 | 0.52 |
| Compound 2 | α-CF3, 2′-Hydroxy-4-nitrochalcone | DU145 | 0.16 | A549 | 0.17 | MDA-MB-231 | 0.20 |
| Compound 5 | α-CF3, 2′-Hydroxy-3,4-difluorochalcone | DU145 | 0.18 | A549 | 0.11 | MDA-MB-231 | 0.11 |
Table 1: Comparative antiproliferative activity (IC₅₀ in µM) of a non-fluorinated chalcone versus its α-trifluoromethylated analogs against various human cancer cell lines. Data sourced from Nakagawa et al.[6]
The data unequivocally demonstrates a substantial increase in anticancer activity upon the introduction of the α-trifluoromethyl group. For instance, against the DU145 prostate cancer cell line, the non-fluorinated control exhibited an IC₅₀ of 5.12 µM, whereas the trifluoromethylated analogs displayed IC₅₀ values as low as 0.16 µM, representing a greater than 30-fold increase in potency.[6]
Mechanisms of Action & Signaling Pathways
The potent bioactivity of trifluoromethylated phenylpropanoid derivatives like chalcones is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation and survival. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis
Many trifluoromethylated chalcones exert their anticancer effects by triggering the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial membrane permeability.
-
Pro-apoptotic proteins (e.g., Bax): These proteins promote apoptosis.
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): These proteins inhibit apoptosis.
Active chalcone derivatives can shift the balance in favor of apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-3, Caspase-9) that execute cell death.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the cell cycle, preventing cancer cells from dividing. Studies have shown that potent α-trifluoromethyl chalcones can induce cell accumulation in the G2/M and sub-G1 phases of the cell cycle, which is indicative of DNA damage and apoptosis.[6] This disruption of the normal cell division process is a key mechanism of their antitumor activity.
Standard Experimental Protocols for Biological Evaluation
To assess the anticancer potential of novel phenylpropanal derivatives, a standardized set of in vitro assays is typically employed.
Experimental Protocol 3: MTT Assay for Cell Viability
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Human cancer cell lines (e.g., DU145, A549, MDA-MB-231)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its application to the phenylpropanal scaffold, as illustrated through the analogous chalcone structures, consistently leads to a dramatic enhancement of biological activity. The increased potency is a direct result of the -CF3 group's ability to improve metabolic stability, increase lipophilicity, and favorably modulate electronic interactions at the target site. The profound increase in anticancer activity, often by more than an order of magnitude, underscores the strategic value of trifluoromethylation in drug design. This guide provides the foundational data, protocols, and mechanistic insights necessary for researchers to leverage the unique properties of the trifluoromethyl group in the development of novel and more effective therapeutic agents based on the phenylpropanal core structure.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996011898A1 - Process for the preparation of 3-phenylpropanal - Google Patents [patents.google.com]
- 6. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[4-(trifluoromethyl)phenyl]propanal, a key synthetic intermediate. It details its synonyms, chemical properties, and methods of synthesis. Furthermore, this guide explores structurally related compounds and the known biological activities associated with the trifluoromethylphenyl motif, offering insights into potential research and development applications.
Core Compound: this compound
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure features a propanal group attached to a phenyl ring substituted with a trifluoromethyl group at the para position. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design.
Synonyms and Chemical Properties
A clear identification of the core compound is crucial for researchers. The following table summarizes its key identifiers and physicochemical properties.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-[4-(Trifluoromethyl)phenyl]propionaldehyde, 4-(3-Oxoprop-1-yl)benzotrifluoride |
| CAS Number | 166947-09-7 |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Colorless oil |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. Two prominent methods are the Mizoroki-Heck reaction and the oxidation of the corresponding alcohol.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing the target compound, this reaction would involve the palladium-catalyzed coupling of an aryl halide, specifically 1-bromo-4-(trifluoromethyl)benzene, with a protected form of acrolein, such as acrolein diethyl acetal. The resulting intermediate is then hydrolyzed to yield the desired aldehyde.
Experimental Protocol: Mizoroki-Heck Reaction
-
Materials: 1-bromo-4-(trifluoromethyl)benzene, acrolein diethyl acetal, palladium(II) acetate (Pd(OAc)₂), tetrabutylammonium acetate (nBu₄NOAc), N,N-dimethylformamide (DMF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) and acrolein diethyl acetal (1.2 eq) in DMF, add Pd(OAc)₂ (0.02 eq) and nBu₄NOAc (1.2 eq).
-
Heat the reaction mixture at 100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude acetal intermediate.
-
Hydrolyze the crude intermediate by stirring with a dilute aqueous solution of HCl in a suitable solvent like acetone or THF at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.
-
Purify the final product by column chromatography on silica gel.
-
Swern Oxidation
An alternative synthetic route involves the oxidation of the corresponding primary alcohol, 3-[4-(trifluoromethyl)phenyl]propan-1-ol. The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.
Experimental Protocol: Swern Oxidation
-
Materials: 3-[4-(trifluoromethyl)phenyl]propan-1-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool it to -78 °C under an inert atmosphere.
-
Slowly add a solution of DMSO (2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for 5-10 minutes, add a solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triethylamine (5.0 eq) to the mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel.
-
Structurally Related Compounds
Understanding the properties of structurally related compounds can provide valuable insights into the potential applications of this compound. The following table presents a selection of related molecules with variations in the phenyl ring substitution, alkyl chain, and the aldehyde functional group.
| Compound Name | Structure | Key Differences from Core Compound |
| 3-[3 -(Trifluoromethyl)phenyl]propanal | Positional isomer (meta-substitution) | |
| 3-[4-(Trifluoromethoxy )phenyl]propanal | Trifluoromethoxy instead of trifluoromethyl group | |
| 3-[4-(Trifluoromethylthio )phenyl]propanal | Trifluoromethylthio instead of trifluoromethyl group | |
| 2 -[4-(Trifluoromethyl)phenyl]ethanal | Shorter alkyl chain (ethanal) | |
| 3-[4-(Trifluoromethyl)phenyl]propenal | Unsaturation in the alkyl chain (propenal) | |
| 3-[4-(Chloro )phenyl]propanal | Chloro instead of trifluoromethyl group | |
| 3-[4-(Methyl )phenyl]propanal | Methyl instead of trifluoromethyl group |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule—the aromatic aldehyde and the trifluoromethylphenyl group—are associated with a range of biological activities.[1] This suggests potential avenues for future research.
Potential Biological Activities
-
Antimicrobial Activity: Aromatic aldehydes are known to possess antimicrobial properties against various bacterial and fungal strains.[1][2] The presence of the electron-withdrawing trifluoromethyl group may enhance this activity.
-
Anti-inflammatory Activity: Compounds containing the trifluoromethylphenyl moiety have been reported to exhibit anti-inflammatory effects by modulating key inflammatory mediators.[3][4]
-
Cytotoxic Activity: The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance cell permeability and metabolic stability. Azole compounds bearing a trifluorophenyl ring have shown cytotoxic effects against various cancer cell lines.[5]
Potentially Modulated Signaling Pathways
Based on the activities of structurally related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cell proliferation.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some aldehydes have been shown to influence NF-κB signaling.[6][7]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Various compounds containing trifluoromethyl groups have been shown to interact with components of the MAPK pathway.[8][9]
Experimental Protocols for Biological Assays
To investigate the potential biological activities of this compound and its analogs, a series of in vitro assays can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other bioactive molecules. The presence of the trifluoromethylphenyl moiety suggests a range of possible biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a foundation for researchers by detailing its synthesis, exploring related compounds, and outlining key experimental protocols for investigating its biological potential. Further research into this compound and its derivatives is warranted to fully elucidate their mechanisms of action and therapeutic applications.
References
- 1. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. mdpi.com [mdpi.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]propanal for Researchers and Drug Development Professionals
An Essential Building Block in Pharmaceutical Synthesis
3-[4-(Trifluoromethyl)phenyl]propanal, a substituted aromatic aldehyde, has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its unique structural features, namely the reactive aldehyde group and the trifluoromethyl-substituted phenyl ring, render it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]
Commercial Availability
This compound (CAS Number: 166947-09-7) is readily available from a variety of chemical suppliers. Researchers can procure this compound in differing quantities and purities, suitable for both small-scale research and larger-scale synthetic operations. A summary of representative commercial suppliers is provided in Table 1.
| Table 1: Commercial Availability of this compound | |||
| Supplier | CAS Number | Purity | Notes |
| CymitQuimica | 166947-09-7 | 98% (by HPLC) | For laboratory use only.[3][4] |
| Abovchem | 166947-09-7 | 95% | For research use only. [No specific citation available] |
| BLDpharm | 166947-09-7 | Not specified | Organic building block.[5] |
| Arctom Scientific | 166947-09-7 | 95%, 97% | Available in reagent and larger sizes. [No specific citation available] |
| Pharmaffiliates | 166947-09-7 | Not specified | Categorized under aromatics. [No specific citation available] |
| Santa Cruz Biotechnology | 166947-09-7 | Not specified | For research use only.[6] |
| Sigma-Aldrich | 166947-09-7 | Not specified | -[7] |
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and chemical properties is crucial for its effective use in synthesis and for the characterization of its derivatives. Key properties are summarized in Table 2, with spectroscopic data references provided where available.
| Table 2: Physicochemical and Spectroscopic Properties of this compound | |
| Property | Value/Information |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol [6] |
| Appearance | Colorless liquid[4] |
| CAS Number | 166947-09-7 |
| IUPAC Name | This compound[8] |
| Synonyms | 3-[4-(Trifluoromethyl)phenyl]propionaldehyde, 4-(3-Oxoprop-1-yl)benzotrifluoride[4] |
| GC-MS Data | Available in SpectraBase[8] |
| IR Spectra | Available in SpectraBase[8] |
Synthesis Protocol
Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of the 3-isomer)
Step 1: Mizoroki-Heck Cross-Coupling and Hydrogenation
This initial step involves the palladium-catalyzed cross-coupling of 1-bromo-4-(trifluoromethyl)benzene with acrolein diethyl acetal. The resulting unsaturated acetal is then hydrogenated.
-
Materials:
-
1-bromo-4-(trifluoromethyl)benzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF, although greener alternatives are encouraged)
-
Hydrogen source for hydrogenation (e.g., H₂ gas)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
-
Procedure:
-
To a reaction vessel, add 1-bromo-4-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)₂, and nBu₄NOAc in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion of the cross-coupling reaction, the crude mixture is subjected to a hydrogenation reaction.
-
Introduce a palladium on alumina catalyst and a hydrogen source to the reaction mixture to reduce the double bond.
-
After the hydrogenation is complete, the catalyst is filtered off. The resulting product is 1-(3,3-diethoxypropyl)-4-(trifluoromethyl)benzene.
-
Step 2: Hydrolysis to the Aldehyde
The acetal protecting group is removed by acid-catalyzed hydrolysis to yield the final aldehyde product.
-
Materials:
-
Crude 1-(3,3-diethoxypropyl)-4-(trifluoromethyl)benzene from the previous step
-
Aqueous acid solution (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
The crude product from the previous step is dissolved in a suitable organic solvent.
-
An aqueous acid solution is added, and the mixture is stirred vigorously to facilitate hydrolysis.
-
The reaction is monitored until the starting material is consumed.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by column chromatography or distillation.
-
Caption: A diagram illustrating the adapted two-step synthesis of this compound.
Application in Drug Synthesis: The Case of Cinacalcet
The primary and most well-documented application of the isomeric 3-[3-(trifluoromethyl)phenyl]propanal is as a key intermediate in the synthesis of Cinacalcet.[3][9][10][11] Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[3] The synthesis of Cinacalcet from the propanal intermediate involves a crucial reductive amination step.
Experimental Protocol: Reductive Amination for Cinacalcet Synthesis (General Protocol)
This protocol describes the general procedure for the reductive amination of an aldehyde with a primary amine, which is the final key step in forming the Cinacalcet molecule.
-
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propanal (or the 4-isomer for analogous synthesis)
-
(R)-(+)-1-(1-naphthyl)ethylamine
-
A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)[12][13]
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
-
-
Procedure:
-
Dissolve the aldehyde and the amine in the chosen solvent.
-
If using a hydride reducing agent, it is typically added portion-wise to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature).
-
If using catalytic hydrogenation, a suitable catalyst (e.g., Palladium on carbon) is added, and the reaction is placed under a hydrogen atmosphere.
-
The reaction is stirred until completion, as monitored by an appropriate analytical technique.
-
Work-up typically involves quenching any remaining reducing agent, extraction with an organic solvent, washing, drying, and solvent evaporation.
-
The final product can be purified by chromatography or crystallization of a salt form (e.g., hydrochloride).
-
Caption: The role of 3-[3-(Trifluoromethyl)phenyl]propanal in the synthesis of Cinacalcet via reductive amination.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility is highlighted by the crucial role of its isomer in the synthesis of the approved drug Cinacalcet. The trifluoromethyl group imparts desirable properties to the final API, underscoring the importance of such fluorinated intermediates.[1] The synthetic protocols outlined in this guide, adapted from established procedures, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. As the demand for novel pharmaceuticals with improved efficacy and pharmacokinetic profiles continues to grow, the importance of key intermediates like this compound is set to increase.
References
- 1. 3-(4-(Trifluoromethyl)phenyl)propanal [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 166947-09-7|3-(4-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 166947-09-7 [sigmaaldrich.com]
- 8. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal via Mizoroki-Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its high functional group tolerance and generally high yields.[1][3] One notable application is the arylation of allylic alcohols, which can lead to the formation of 3-aryl aldehydes or ketones through a tandem reaction sequence involving an initial Heck coupling followed by isomerization of the resulting allylic alcohol intermediate.[4]
These application notes provide a detailed protocol for the synthesis of 3-[4-(trifluoromethyl)phenyl]propanal, a valuable building block in medicinal chemistry, utilizing the Mizoroki-Heck reaction between 4-bromobenzotrifluoride and allyl alcohol. The trifluoromethyl group is a key pharmacophore in many drug candidates, and this protocol offers a reliable method for its incorporation into a propanal scaffold.
Reaction Principle
The synthesis proceeds via a palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with allyl alcohol. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. Subsequent coordination and migratory insertion of the allyl alcohol double bond into the aryl-palladium bond forms a key intermediate. A β-hydride elimination then occurs, typically from the carbon bearing the hydroxyl group, to form an enol intermediate which tautomerizes to the more stable aldehyde product, this compound. Alternatively, the initially formed 3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can isomerize to the final product under the reaction conditions.
Experimental Protocols
Materials and Equipment:
-
4-bromobenzotrifluoride (reactant)
-
Allyl alcohol (reactant)
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium acetate (NaOAc) or other suitable base (e.g., K₂CO₃, Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
General Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon).
-
Add the base (e.g., 1.5-2.0 equivalents) to the flask.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., DMF).
-
Add 4-bromobenzotrifluoride (1.0 equivalent) and allyl alcohol (1.2-2.0 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Mizoroki-Heck reactions of aryl halides with allylic alcohols, providing a basis for the expected outcome in the synthesis of this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Allyl alcohol | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc (2) | DMF | 90 | 6 | 92 | [5] |
| Iodobenzene | Allyl alcohol | PdCl₂(cod) | - | NaHCO₃ (2) | DMF | 100 | - | High | [6] |
| 4-Iodotoluene | Allyl alcohol | Pd(OAc)₂ | - | NaHCO₃ | TBAB | 100 | - | Good | [6] |
| Aryl Bromides | Primary Allylic Alcohols | aNHC-Pd(II) complex (1) | - | NaOAc (2) | DMF | 90 | 18 | 50-90 |
Note: The yields and reaction conditions are for analogous reactions and may require optimization for the specific synthesis of this compound.
Diagrams
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Experimental workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal, a valuable intermediate in the development of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability and bioavailability. This protocol is based on a multi-step synthesis involving a Mizoroki-Heck cross-coupling reaction, followed by hydrogenation and hydrolysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Purity (typical) | >98% (by HPLC) |
| CAS Number | 166947-09-7 |
Synthetic Approach Overview
The synthesis of this compound can be achieved through several routes, including the oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol or the selective reduction of 4-(trifluoromethyl)cinnamaldehyde. However, a robust and well-documented method involves a three-step process starting from 1-bromo-4-(trifluoromethyl)benzene and acrolein diethyl acetal. This approach, detailed below, is adapted from a procedure for the synthesis of the 3-trifluoromethyl isomer and is expected to provide good yields and high purity of the desired product.[1]
The overall synthetic pathway is as follows:
-
Mizoroki-Heck Cross-Coupling: 1-Bromo-4-(trifluoromethyl)benzene is coupled with acrolein diethyl acetal in the presence of a palladium catalyst.
-
Hydrogenation: The resulting unsaturated acetal is hydrogenated to saturate the carbon-carbon double bond.
-
Hydrolysis: The saturated acetal is hydrolyzed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mizoroki-Heck Reaction, Hydrogenation, and Hydrolysis
This protocol is adapted from a known procedure for the corresponding 3-trifluoromethyl isomer and is expected to be applicable for the synthesis of the 4-trifluoromethyl analog.[1]
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (nBu₄NOAc)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Step 1: Mizoroki-Heck Cross-Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq), acrolein diethyl acetal (1.2 eq), palladium(II) acetate (0.02 eq), and tetrabutylammonium acetate (1.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
Step 2: Hydrogenation
-
To the crude reaction mixture from Step 1, add a hydrogenation catalyst (e.g., the palladium from the Heck reaction can be utilized, or a fresh catalyst like Pd/C can be added).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 bar).
-
Stir the mixture at room temperature until the hydrogenation is complete (monitor by TLC or GC-MS, looking for the disappearance of the unsaturated intermediate).
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
Step 3: Hydrolysis
-
Concentrate the filtrate from Step 2 under reduced pressure to remove the solvent.
-
Dissolve the crude acetal in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1-2 M HCl).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the progress of the hydrolysis by TLC or GC-MS.
-
Once the hydrolysis is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.
Expected Yield and Characterization
-
Yield: An overall yield of 70-85% is expected for the three-step sequence.
-
¹H NMR (400 MHz, CDCl₃): δ 9.82 (t, J = 1.2 Hz, 1H, -CHO), 7.58 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 3.01 (t, J = 7.6 Hz, 2H, -CH₂-Ar), 2.85 (dt, J = 7.6, 1.2 Hz, 2H, -CH₂-CHO).
-
¹³C NMR (101 MHz, CDCl₃): δ 201.1, 144.8, 129.1, 128.8 (q, J = 32.5 Hz), 125.6 (q, J = 3.8 Hz), 124.2 (q, J = 272.1 Hz), 45.3, 27.9.
-
IR (neat, cm⁻¹): 2920, 2850, 1725 (C=O), 1615, 1325, 1160, 1120, 1070.
-
MS (EI): m/z (%) = 202 (M⁺), 158, 145, 129, 109.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Purification of 3-[4-(Trifluoromethyl)phenyl]propanal via Bisulfite Adduct
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-[4-(Trifluoromethyl)phenyl]propanal, a key intermediate in various synthetic pathways. Due to the inherent instability of many aldehydes, which are prone to oxidation and polymerization, purification can be challenging.[1][2] The formation of a stable, crystalline bisulfite adduct offers a robust and scalable method for purification, circumventing the need for extensive chromatographic techniques.[3] This method relies on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct, which can be easily separated from non-carbonyl impurities. The purified aldehyde is then regenerated by reversing the reaction under basic or acidic conditions.[3][4][5] This application note outlines the procedures for adduct formation, isolation, and the subsequent regeneration of high-purity this compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aldehydes, it can degrade over time, especially when exposed to air or elevated temperatures.[1] Purification by traditional methods such as distillation or column chromatography can be inefficient due to the compound's reactivity. The bisulfite adduct method provides a practical alternative by converting the aldehyde into a more stable intermediate salt.[3] This salt can be easily separated from organic impurities by extraction and filtration. Subsequent decomposition of the adduct regenerates the aldehyde in a purified form. This technique is particularly advantageous for large-scale purifications due to its cost-effectiveness and simplicity.[3]
Chemical Principles
The purification process is based on the reversible nucleophilic addition of bisulfite to the carbonyl group of the aldehyde. The reaction forms an α-hydroxy sulfonate, commonly referred to as a bisulfite adduct. This adduct is a salt and is typically soluble in water, allowing for its separation from water-insoluble organic impurities.[6] The equilibrium of the reaction can be shifted. The formation of the adduct is favored in a concentrated bisulfite solution.[5] Conversely, the aldehyde can be regenerated by treating the adduct with a base (like sodium hydroxide) or an acid, which converts the bisulfite to sulfite or sulfur dioxide gas, respectively, shifting the equilibrium back towards the starting materials.[4][5]
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Round-bottom flasks
-
Rotary evaporator
Protocol 1: Formation and Isolation of the Bisulfite Adduct
This protocol is adapted for an aromatic aldehyde.[3]
-
Dissolution of Crude Aldehyde: Dissolve the crude this compound in methanol (e.g., 5 mL of MeOH per gram of crude material).
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Vigorous Mixing: Shake the funnel vigorously for approximately 30-60 seconds. A white precipitate of the bisulfite adduct may form.
-
Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent, such as a 10% ethyl acetate/hexanes mixture. Shake the funnel again to partition the impurities into the organic layer.
-
Separation: Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the aldehyde, while organic impurities will remain in the organic layer.[3][6] Drain and collect the aqueous layer.
-
Washing: Re-extract the organic layer with a small portion of deionized water to recover any remaining adduct. Combine the aqueous layers.
-
Isolation (if precipitated): If a significant amount of solid has precipitated, the entire mixture can be filtered through a Büchner funnel to collect the solid adduct. Wash the solid with a small amount of cold water and then with the organic solvent used for extraction to remove any adsorbed impurities.
Protocol 2: Regeneration of Pure this compound
-
Adduct Solution: Place the aqueous solution containing the bisulfite adduct (or the filtered solid adduct redissolved in a minimal amount of water) into a separatory funnel.
-
Organic Layer Addition: Add an equal volume of a suitable organic solvent, such as ethyl acetate (e.g., 25 mL).
-
Basification: While carefully monitoring the pH, add a 50% sodium hydroxide (NaOH) solution dropwise.[3] Continue addition until the pH of the aqueous layer reaches approximately 12.
-
Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated aldehyde into the organic layer.[3] The high pH reverses the adduct formation.[4]
-
Separation: Separate the layers and collect the organic phase containing the purified aldehyde.
-
Washing and Drying: Wash the organic layer with brine to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified this compound.
Protocol 3: Non-Aqueous Regeneration for Base-Sensitive Substrates
For aldehydes that may be sensitive to strongly basic conditions, a non-aqueous method can be employed.[4]
-
Adduct Suspension: Suspend the isolated solid bisulfite adduct in acetonitrile.
-
Reagent Addition: Add an excess (at least 2 equivalents) of chlorotrimethylsilane (TMS-Cl).
-
Reaction: Stir the mixture at a temperature between 40 and 60 °C. The reaction progress can be monitored by techniques such as TLC or GC analysis.
-
Work-up: Once the reaction is complete, the resulting mixture can be worked up by filtration to remove solid byproducts, followed by removal of the solvent under reduced pressure.
Data Presentation
The following table summarizes expected outcomes based on typical results for bisulfite purification of aldehydes. Actual yields may vary depending on the purity of the starting material and the precise execution of the protocol.
| Parameter | Crude Aldehyde | Purified Aldehyde |
| Purity (by GC/HPLC) | 50-85% | >95% |
| Overall Yield | N/A | 60-90% |
| Appearance | Yellow to brown oil | Colorless to pale yellow oil |
Note: Data is representative of aldehyde purifications via bisulfite adducts as specific quantitative data for this compound was not available in the cited literature.
Visualization of Workflow and Mechanisms
Caption: Experimental workflow for the purification of this compound.
Caption: Reversible reaction of an aldehyde with sodium bisulfite to form the adduct.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of precipitated adduct | 1. The adduct is soluble in the reaction mixture.[3]2. Steric hindrance around the carbonyl group.[3]3. The sodium bisulfite solution was not saturated or freshly prepared.[3] | 1. If the adduct is water-soluble, proceed with the liquid-liquid extraction protocol without expecting precipitation.[3]2. This method is less effective for highly hindered aldehydes.[4]3. Always use a freshly prepared, saturated solution of sodium bisulfite. |
| Solid forms at the interface of layers | The bisulfite adduct may be insoluble in both the aqueous and organic layers. | Filter the entire mixture through Celite to remove the insoluble adduct before separating the layers. The aldehyde can then be regenerated from the solid adduct.[6] |
| Low recovery of aldehyde after basification | 1. Incomplete regeneration of the aldehyde.2. Aldehyde degradation under strongly basic conditions, especially with prolonged exposure.[4] | 1. Ensure the pH of the aqueous layer is sufficiently high (pH 12) to drive the equilibrium to the aldehyde.[3]2. Minimize the time the aldehyde is in contact with the strong base by performing the extraction quickly after basification.[4] Consider the non-aqueous regeneration method (Protocol 3) for base-sensitive aldehydes.[4] |
Conclusion
The purification of this compound via its bisulfite adduct is an effective and scalable method. It allows for the separation of the aldehyde from non-carbonyl impurities and provides a more stable intermediate for storage.[3] The protocols provided herein offer a comprehensive guide for researchers to obtain high-purity aldehyde, which is crucial for subsequent synthetic applications. The choice between aqueous basic regeneration and non-aqueous methods will depend on the stability of the target aldehyde to the reaction conditions.
References
Application Note and Protocol for HPLC Purity Analysis of 3-[4-(Trifluoromethyl)phenyl]propanal
Introduction
3-[4-(Trifluoromethyl)phenyl]propanal is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable component in drug design.[1][2] Accurate determination of its purity is crucial for ensuring the quality, efficacy, and safety of the final products. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound purity. The described method is designed for researchers, scientists, and professionals in drug development and quality control.
Principle
The purity of this compound is determined using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The method separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of the analyte is proportional to the peak area detected by the UV detector.
Experimental Protocols
Instrumentation and Materials
1.1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
pH meter
1.2. Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (≥ 98%), analytical grade
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
3.1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.2. Standard Working Solutions (for Linearity):
-
Prepare a series of working standard solutions by diluting the standard stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
3.3. Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform system suitability tests by injecting the 100 µg/mL standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Data Analysis and Calculations
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The analytical method was validated for specificity, linearity, precision, and accuracy.
| Parameter | Result |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity | R² > 0.999 for concentrations from 1 to 200 µg/mL. |
| Precision (RSD%) | Intraday: < 1.0%, Interday: < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Table 4: Summary of Method Validation Data
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Discussion
This HPLC method provides a reliable and robust approach for determining the purity of this compound. The use of a C18 column offers excellent separation for this aromatic aldehyde. The gradient elution ensures that any impurities with a wide range of polarities are eluted and separated from the main peak. The detection wavelength of 254 nm is appropriate for the aromatic nature of the compound, providing good sensitivity.
It is important to note that aldehydes can be susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid as a primary degradation product.[3] Proper sample handling and storage (refrigeration and protection from light) are recommended to ensure sample integrity.[4][5] The stability of the solutions should also be assessed during method validation.
Conclusion
The described HPLC method is suitable for the routine quality control and purity determination of this compound in a research and drug development setting. The method is specific, linear, precise, and accurate, meeting typical validation criteria for analytical procedures.
References
Application Note: GC-MS Characterization of 3-[4-(Trifluoromethyl)phenyl]propanal
Abstract
This application note provides a detailed protocol for the characterization of 3-[4-(Trifluoromethyl)phenyl]propanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the instrumental parameters for achieving optimal separation and identification. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound is an aromatic aldehyde containing a trifluoromethyl group, which can enhance the metabolic stability and bioavailability of derivative compounds.[1] Accurate characterization and quantification of this intermediate are crucial for ensuring the quality and efficiency of synthetic processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This note describes a generalized GC-MS method for the analysis of this compound.
Compound Information
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-[4-(Trifluoromethyl)phenyl]propionaldehyde, 4-(3-Oxoprop-1-yl)benzotrifluoride | [3] |
| CAS Number | 166947-09-7 | [2] |
| Molecular Formula | C₁₀H₉F₃O | [2][3] |
| Molecular Weight | 202.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure that should be optimized and validated for specific instrumentation and laboratory conditions.
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to a final concentration within the calibration range.
3. GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Inlet | Splitless mode |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
4. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.
Expected Results
Retention Time: The retention time will be specific to the GC column and conditions used. Under the proposed conditions, it is expected to elute in the mid-to-late region of the chromatogram.
Mass Spectrum: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 202 and characteristic fragment ions. A published mass spectrum is available on PubChem.[2]
Key Mass Fragments
| m/z | Proposed Fragment Identity |
| 202 | [M]⁺ (Molecular Ion) |
| 173 | [M-CHO]⁺ |
| 157 | [M-C₂H₃O]⁺ |
| 145 | [C₇H₄F₃]⁺ (Tropylium-like ion) |
| 125 | [C₇H₄F₂]⁺ |
| 115 | [C₇H₄F]⁺ |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Proposed Mass Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable framework for the characterization of this compound. The provided instrumental parameters, expected mass fragments, and workflows can be adapted for routine analysis, quality control, and research applications involving this important chemical intermediate. For quantitative analysis, it is essential to perform a full method validation according to the relevant regulatory guidelines.
References
Application Notes and Protocols: Spectroscopic Data for 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed ¹H NMR and ¹³C NMR spectroscopic data for the compound 3-[4-(Trifluoromethyl)phenyl]propanal. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethylphenyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.[1][2][3][4][5] The following sections detail the predicted NMR data, experimental protocols for data acquisition, and the relevance of this compound in pharmaceutical research.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following ¹H and ¹³C NMR data are based on computational predictions. These values provide a strong foundational reference for the identification and characterization of this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (CHO) | 9.82 | t | 1.4 |
| H-2 (CH₂) | 2.85 | t | 7.5 |
| H-3 (CH₂) | 3.05 | t | 7.5 |
| H-5, H-9 (Aromatic) | 7.32 | d | 8.1 |
| H-6, H-8 (Aromatic) | 7.57 | d | 8.1 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon | Chemical Shift (ppm) |
| C-1 (CHO) | 201.5 |
| C-2 (CH₂) | 45.0 |
| C-3 (CH₂) | 27.8 |
| C-4 (Aromatic) | 144.9 |
| C-5, C-9 (Aromatic) | 129.0 |
| C-6, C-8 (Aromatic) | 125.6 (q, J ≈ 3.8 Hz) |
| C-7 (Aromatic) | 128.8 (q, J ≈ 32 Hz) |
| C-10 (CF₃) | 124.2 (q, J ≈ 272 Hz) |
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Application in Drug Discovery and Development
The trifluoromethylphenyl group is a key pharmacophore in modern medicinal chemistry. Its incorporation into molecules can significantly enhance their therapeutic potential.[1][2][3][4][5] this compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The trifluoromethyl group can improve a drug candidate's:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[3]
-
Lipophilicity: This property can enhance the molecule's ability to cross cell membranes.[3]
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[1]
This aldehyde is a versatile intermediate that can be used in a variety of chemical reactions, including reductive aminations, Wittig reactions, and aldol condensations, to generate a diverse library of compounds for biological screening.
Visualizations
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Caption: Role of this compound in drug discovery.
References
Application Notes and Protocols for the Synthesis of Cinacalcet Using 3-[3-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Cinacalcet, a calcimimetic agent, utilizing the key intermediate 3-[3-(Trifluoromethyl)phenyl]propanal. Cinacalcet is the (R)-enantiomer of N-(1-(1-naphthyl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine and is a crucial therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2][3] The synthesis routes described herein focus on the reductive amination of 3-[3-(Trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethylamine.
Introduction
Cinacalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), increasing its sensitivity to extracellular calcium.[4][5] This modulation leads to a reduction in the secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[4][5] The chemical structure of Cinacalcet features a trifluoromethylphenyl group, which is critical for its pharmacological activity.[6] The key precursor, 3-[3-(Trifluoromethyl)phenyl]propanal, is a versatile intermediate with a reactive aldehyde group that is central to forming the final Cinacalcet molecule.[6]
Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanal
An improved and sustainable method for synthesizing the key intermediate, 3-[3-(Trifluoromethyl)phenyl]propanal, involves a Mizoroki-Heck cross-coupling reaction.[1][2][3] This is followed by a hydrogenation reaction in a cascade process, which can be performed under both conventional heating and microwave-assisted conditions.[1][2][3] Microwave assistance has been shown to reduce reaction times without compromising selectivity or yield.[1][2]
Core Synthesis: Reductive Amination
The primary method for synthesizing Cinacalcet from 3-[3-(Trifluoromethyl)phenyl]propanal is through reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine.[1][7][8] This reaction forms the crucial C-N bond, creating the secondary amine that is characteristic of the Cinacalcet structure. Various reducing agents and catalytic systems can be employed for this transformation.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic protocols for the preparation of Cinacalcet and its key intermediate.
Table 1: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanal
| Starting Materials | Reaction Type | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal | Mizoroki-Heck Coupling & Hydrogenation | Pd(OAc)₂ / nBu₄NOAc | Toluene | >90 | >97 | [2] |
| (E)-ethyl-3-[3-(trifluoromethyl) phenyl]acrylate | Hydrogenation | Pd/C | Ethyl Acetate | 98 | - | [8] |
| 3-(3-trifluoromethylphenyl)propan-1-ol | Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | Very Good | - | [8] |
Table 2: Synthesis of Cinacalcet via Reductive Amination
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 3-[3-(trifluoromethyl)phenyl]propanal | (R)-1-(naphthalen-1-yl)ethanamine | Sodium triacetoxyborohydride | Methanol | 80 | - | [8] |
| 3-[3-(trifluoromethyl)phenyl]propanal | (R)-(+)-1-(1-naphthyl)ethylamine | 0.28% Pd/Al₂O₃ | Toluene | - | - | [2] |
| 3-[3-(trifluoromethyl)phenyl]propenaldehyde | (R)-(+)-1-(1-naphthyl)ethylamine | Sodium borohydride | Methanol | 79.4 (of base) | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanal via Oxidation
This protocol is adapted from an enantioselective synthesis of Cinacalcet.[8]
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propan-1-ol
-
Dess-Martin Periodinane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 3-[3-(Trifluoromethyl)phenyl]propan-1-ol in dichloromethane at room temperature.
-
Add Dess-Martin Periodinane to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by flash chromatography to obtain 3-[3-(Trifluoromethyl)phenyl]propanal.
Protocol 2: Synthesis of Cinacalcet via Reductive Amination[8]
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propanal
-
(R)-1-(naphthalen-1-yl)ethanamine
-
Sodium triacetoxyborohydride [NaB(OAc)₃H]
-
Methanol
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of 3-[3-(Trifluoromethyl)phenyl]propanal and (R)-1-(naphthalen-1-yl)ethanamine in methanol at room temperature.
-
To this solution, add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield Cinacalcet base.
Protocol 3: Conversion to Cinacalcet Hydrochloride[9]
Materials:
-
Cinacalcet base
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified Cinacalcet base in ethyl acetate.
-
Treat the solution with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain Cinacalcet hydrochloride.
Visualizations
Caption: Synthetic workflow for Cinacalcet HCl.
Caption: Mechanism of action of Cinacalcet.
Caption: General experimental workflow for reductive amination.
References
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Reductive Amination of 3-[4-(Trifluoromethyl)phenyl]propanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound, in this case, 3-[4-(trifluoromethyl)phenyl]propanal, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The subject aldehyde is a valuable building block in the synthesis of novel chemical entities due to the presence of the trifluoromethyl group, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.
The resulting products, N-substituted 3-(4-(trifluoromethyl)phenyl)propan-1-amines, are of significant interest in drug discovery. This structural motif is found in pharmacologically active compounds, most notably as a core component of molecules designed to interact with neurotransmitter transporters. A prominent example is the structural similarity to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders.[2][3][4] Therefore, the synthesis and derivatization of this compound via reductive amination provide a pathway to new potential therapeutic agents.
These application notes provide detailed protocols for the one-pot reductive amination of this compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation.[5]
Reaction Principle and Mechanism
The reductive amination proceeds in two main steps occurring in a single pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (from primary amines) or an iminium ion (from secondary amines). This step is often catalyzed by the presence of a weak acid, such as acetic acid.
-
Reduction: The imine or iminium ion is then reduced by a hydride source. Sodium triacetoxyborohydride is particularly effective as it is mild enough not to significantly reduce the starting aldehyde but is highly reactive towards the protonated imine (iminium ion).[6]
Caption: Reaction mechanism of reductive amination.
Experimental Protocols
The following protocols describe the reductive amination of this compound with various primary and secondary amines using sodium triacetoxyborohydride.
Protocol 1: General Procedure for Reductive Amination with Primary and Secondary Amines
This one-pot procedure is suitable for a wide range of aliphatic and aromatic primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add the desired primary or secondary amine (1.1 eq).
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine (TEA) to liberate the free amine.
-
Stir the mixture for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. For less reactive amines, this pre-stirring time can be extended.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
The reaction mixture is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-(4-(trifluoromethyl)phenyl)propan-1-amine.
Data Presentation
The following table summarizes representative yields and reaction times for the reductive amination of aromatic aldehydes with various amines under conditions similar to those described in Protocol 1. These values can be used as a general guideline for the reaction of this compound.
| Entry | Amine Substrate | Product | Representative Yield (%) | Representative Reaction Time (h) |
| 1 | Benzylamine | N-Benzyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine | 85-95% | 4-8 |
| 2 | n-Butylamine | N-Butyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine | 80-90% | 2-6 |
| 3 | Aniline | N-Phenyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine | 70-85% | 12-24 |
| 4 | Morpholine | 4-(3-(4-(trifluoromethyl)phenyl)propyl)morpholine | 90-98% | 2-4 |
| 5 | Ammonium Chloride* | 3-(4-(trifluoromethyl)phenyl)propan-1-amine | 60-75% | 18-24 |
*Note: For the synthesis of the primary amine using ammonium chloride, 1.5 equivalents of the ammonium salt and 2.0 equivalents of the reducing agent are typically used.
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 3-(4-(trifluoromethyl)phenyl)propan-1-amines is depicted below.
Caption: General experimental workflow.
Application in Drug Discovery: Targeting the Serotonin Transporter
The product of this reductive amination, particularly when the amine used is methylamine, yields a structure that is a key fragment of fluoxetine (Prozac). Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT) in the presynaptic neuron.[7] This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2][8] This mechanism of action is central to the therapeutic effect of SSRIs in treating depression and other mood disorders.
The synthesis of a library of derivatives of 3-(4-(trifluoromethyl)phenyl)propan-1-amine allows for structure-activity relationship (SAR) studies to develop novel SERT inhibitors with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Caption: Serotonin transporter (SERT) signaling pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Antidepressant Target-Serotonin Transporter Reveals Its Shape [creativebiomart.net]
- 8. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the scalable synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are discussed: the oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol and the hydroformylation of 4-(trifluoromethyl)styrene. A comprehensive, scalable protocol is presented for the oxidation pathway, which is a robust and well-documented method for producing the target aldehyde with high purity. This includes synthesis of the precursor alcohol, the oxidation reaction itself, and a scalable purification method. The challenges and potential solutions for achieving high regioselectivity in the hydroformylation route are also reviewed. All quantitative data is summarized in tables for clear comparison, and a detailed experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability of active pharmaceutical ingredients (APIs). The development of a robust and scalable synthesis for this intermediate is crucial for drug development and manufacturing. This document outlines two effective synthetic strategies and provides a detailed protocol for the more established oxidation route, suitable for scale-up.
Synthetic Routes
Two principal methods for the synthesis of this compound are presented below.
Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
This is a classic and reliable two-step approach starting from the commercially available 4-(trifluoromethyl)benzaldehyde. The first step involves the synthesis of the corresponding primary alcohol, 3-[4-(trifluoromethyl)phenyl]propan-1-ol, which is then oxidized to the desired aldehyde. This method offers high yields and is amenable to large-scale production.
Hydroformylation of 4-(Trifluoromethyl)styrene
This atom-economical process involves the direct conversion of 4-(trifluoromethyl)styrene to the aldehyde using synthesis gas (a mixture of carbon monoxide and hydrogen). The main challenge of this route is controlling the regioselectivity to favor the formation of the linear aldehyde over the branched isomer. While industrially attractive, this method requires careful selection of catalysts and ligands to achieve high selectivity.
Experimental Protocols: Oxidation Route
This section provides a detailed, scalable protocol for the synthesis of this compound via the oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol.
Synthesis of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
The precursor alcohol can be synthesized from 4-(trifluoromethyl)benzaldehyde via a Wittig reaction followed by hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~100g scale) | Notes |
| 4-(Trifluoromethyl)benzaldehyde | 174.11 | 100 g (0.574 mol) | Commercially available |
| (Carbethoxymethylene)triphenylphosphorane | 348.37 | 220 g (0.631 mol) | Commercially available |
| Toluene | - | 1 L | Anhydrous |
| Palladium on Carbon (10 wt%) | - | 5 g | Catalyst |
| Ethanol | - | 1 L | Solvent for hydrogenation |
| Hydrogen Gas | 2.02 | - | High pressure |
Procedure:
-
Wittig Reaction: To a stirred solution of 4-(trifluoromethyl)benzaldehyde (100 g, 0.574 mol) in anhydrous toluene (1 L) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (220 g, 0.631 mol) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Concentrate the filtrate to obtain the crude ethyl 3-[4-(trifluoromethyl)phenyl]acrylate.
-
Hydrogenation: Dissolve the crude ester in ethanol (1 L) in a high-pressure reactor.
-
Add 10% palladium on carbon (5 g) to the solution.
-
Pressurize the reactor with hydrogen gas (50 bar) and stir the mixture at 50°C for 24 hours.
-
Monitor the reaction by GC-MS for the disappearance of the double bond and reduction of the ester.
-
After completion, cool the reactor, carefully release the hydrogen pressure, and purge with nitrogen.
-
Filter the catalyst through a pad of celite and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-[4-(trifluoromethyl)phenyl]propan-1-ol. The crude product can be purified by vacuum distillation.
Expected Yield: 85-95% over two steps.
Oxidation to this compound
A scalable and selective oxidation can be achieved using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite as the oxidant.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~100g scale) | Notes |
| 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | 204.19 | 100 g (0.49 mol) | From previous step |
| TEMPO | 156.25 | 0.77 g (4.9 mmol, 1 mol%) | Catalyst |
| Potassium Bromide (KBr) | 119.00 | 5.8 g (49 mmol, 10 mol%) | Co-catalyst |
| Dichloromethane (DCM) | 84.93 | 1 L | Solvent |
| Sodium Hypochlorite (NaOCl) solution | - | ~500 mL of 10-15% aqueous solution | Oxidant |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | For pH adjustment |
| Saturated Sodium Bisulfite (NaHSO₃) solution | - | For work-up | |
| Sodium Chloride (NaCl) solution (brine) | - | For work-up |
Procedure:
-
Dissolve 3-[4-(trifluoromethyl)phenyl]propan-1-ol (100 g, 0.49 mol), TEMPO (0.77 g, 4.9 mmol), and potassium bromide (5.8 g, 49 mmol) in dichloromethane (1 L) in a reactor equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to 0°C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (10-15%, ~500 mL) dropwise to the stirred mixture, maintaining the temperature below 5°C. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the addition of saturated sodium bicarbonate solution if necessary.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Once the starting alcohol is consumed, quench the reaction by adding saturated sodium bisulfite solution until the yellow color of the reaction mixture disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Expected Yield: 90-98%.
Scalable Purification via Bisulfite Adduct Formation
For large-scale purification, formation of the bisulfite adduct is an effective method to isolate the aldehyde from non-carbonyl impurities.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| Crude this compound | 202.17 | From previous step |
| Methanol | - | Solvent |
| Saturated Sodium Bisulfite (NaHSO₃) solution | - | Freshly prepared |
| Diethyl Ether | - | Extraction solvent |
| 10% Sodium Hydroxide (NaOH) solution | - | For regeneration |
Procedure:
-
Dissolve the crude aldehyde in methanol (5 volumes).
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (1.5 equivalents) and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with cold diethyl ether to remove any non-polar impurities.
-
To regenerate the aldehyde, suspend the bisulfite adduct in a mixture of diethyl ether and water (1:1).
-
Add 10% sodium hydroxide solution dropwise with stirring until the solid dissolves and the aqueous layer becomes basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 3 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the purified this compound.
Expected Purity: >98% (by HPLC).
Alternative Route: Hydroformylation of 4-(Trifluoromethyl)styrene
The hydroformylation of 4-(trifluoromethyl)styrene offers a more direct route to the target aldehyde. However, controlling the regioselectivity is a significant challenge, as the branched aldehyde is often the major product with standard rhodium catalysts.
Challenges:
-
Regioselectivity: Styrene derivatives tend to form stable benzylic rhodium intermediates, leading to the preferential formation of the branched aldehyde.[4]
-
Catalyst Cost: Rhodium-based catalysts are expensive, necessitating efficient catalyst recovery and recycling for a cost-effective process.
Potential Solutions for Linear Selectivity:
-
Ligand Design: The use of specific phosphine or phosphite ligands can significantly influence the regioselectivity. For instance, bulky phosphite ligands or specific tetraphosphorus ligands have been reported to favor the formation of the linear aldehyde in the hydroformylation of styrene.[5]
-
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure of CO and H₂, and solvent can also improve the linear-to-branched ratio.
Representative Reaction Conditions (for screening):
| Parameter | Range | Notes |
| Catalyst Precursor | [Rh(CO)₂acac] | 0.01 - 0.1 mol% |
| Ligand | Bulky phosphites (e.g., Biphephos) | 2-10 equivalents relative to Rh |
| Pressure (CO/H₂) | 20 - 100 bar (1:1 ratio) | Higher pressures can affect selectivity |
| Temperature | 60 - 120 °C | Higher temperatures can lead to isomerization |
| Solvent | Toluene, THF | Anhydrous and deoxygenated |
Further development and screening of ligands and reaction conditions are necessary to establish a scalable and highly regioselective hydroformylation process for 4-(trifluoromethyl)styrene.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the scalable synthesis of this compound via the oxidation route.
Caption: Workflow for the scalable synthesis of this compound.
Safety Considerations
-
Wittig Reaction: Use anhydrous solvents and an inert atmosphere. Triphenylphosphine oxide is a solid waste.
-
Hydrogenation: This is a high-pressure reaction and should be carried out in a suitable autoclave with appropriate safety measures. Palladium on carbon is flammable and should be handled with care, especially when dry.
-
Oxidation: Sodium hypochlorite is a strong oxidizing agent and corrosive. The reaction can be exothermic and requires careful temperature control. Dichloromethane is a volatile and potentially carcinogenic solvent; handle in a well-ventilated fume hood.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective hydroformylation of styrene and its derivatives catalyzed by Rh complex with tetraphosphorus ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 3-[4-(Trifluoromethyl)phenyl]propanal
This technical support center provides guidance on the proper storage and handling of 3-[4-(Trifluoromethyl)phenyl]propanal to prevent its oxidation and ensure its stability for research and development applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). | Oxidation or polymerization of the aldehyde. | Discard the reagent and obtain a fresh batch. Implement recommended storage conditions to prevent future degradation. |
| Inconsistent or poor results in downstream applications (e.g., lower yield in a synthesis). | Degradation of the aldehyde leading to lower purity. | Verify the purity of the aldehyde using the analytical protocols provided below. If purity is compromised, purify the aldehyde or use a fresh batch. |
| Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate. | Oxidation of the aldehyde to the corresponding carboxylic acid, 3-[4-(Trifluoromethyl)phenyl]propanoic acid.[1] | This is a common sign of degradation. Prepare solutions fresh and minimize their time at room temperature. For confirmation, you can compare it to a standard of the corresponding carboxylic acid if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are oxidation to the corresponding carboxylic acid, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, and polymerization. These processes are accelerated by exposure to oxygen, heat, light, and moisture.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored at a low temperature (2-8°C), under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial to protect from light and moisture. For extended storage, keeping it in a freezer at -20°C is recommended.
Q3: Can I store this compound in solution?
A3: Storing this aldehyde in solution is generally not recommended for long periods due to potential reactions with the solvent.[1] If short-term storage in solution is necessary, use an anhydrous, aprotic solvent such as dichloromethane or toluene, and keep the solution cold and under an inert atmosphere. Protic solvents like ethanol can lead to the formation of less reactive acetals.[1]
Q4: Are there any recommended stabilizers for this compound?
A4: Yes, adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can help inhibit oxidation.[2][3]
Q5: How can I monitor the purity of my this compound sample?
A5: The purity can be monitored using Thin Layer Chromatography (TLC) for a quick qualitative check, or by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. Detailed protocols are provided below.
Stability Data
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the expected stability based on data for similar aromatic aldehydes. This information should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.
| Storage Condition | Stabilizer | Solvent | Estimated Purity after 3 Months | Primary Degradation Product |
| 2-8°C, Inert Atmosphere, Dark | None | Neat | >98% | Minimal |
| 2-8°C, Inert Atmosphere, Dark | 0.1% BHT | Neat | >99% | Minimal |
| Room Temperature, Air, Light | None | Neat | <90% | 3-[4-(Trifluoromethyl)phenyl]propanoic acid, polymers |
| Room Temperature, Air, Dark | None | Neat | 90-95% | 3-[4-(Trifluoromethyl)phenyl]propanoic acid, polymers |
| 2-8°C, Air, Dark | None | Dichloromethane | ~95% | 3-[4-(Trifluoromethyl)phenyl]propanoic acid |
Experimental Protocols
Protocol 1: Qualitative Analysis of Degradation by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of this compound and detect the presence of its primary oxidation product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: 9:1 Hexanes:Ethyl Acetate (adjust as needed)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Sample of this compound
-
Ethyl acetate or dichloromethane
Procedure:
-
Prepare a dilute solution of your this compound sample in ethyl acetate or dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using the mobile phase.
-
Visualize the plate under a UV lamp (254 nm).
-
Optionally, stain the plate with potassium permanganate.
-
Interpretation: A pure sample should show a single spot. The appearance of a new, more polar spot (lower Rf value) is indicative of degradation, likely oxidation to the carboxylic acid.[1]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound with high accuracy. This protocol is adapted from a method for a similar compound and should be validated for specific laboratory settings.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of the analyte and calculate the purity based on the calibration curve.
Protocol 3: Analysis of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the aldehyde and its potential oxidation products. Derivatization is often used to improve the chromatographic properties of aldehydes.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation (with Derivatization):
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Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to convert the aldehyde to a more stable oxime derivative.
-
Incubate the reaction mixture as required.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Analysis: Identify the peaks based on their mass spectra and retention times. The primary oxidation product, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, can also be detected, though it may require a different derivatization or direct analysis.
Visualizations
Caption: Factors contributing to the oxidation of this compound and preventative measures.
Caption: Analytical workflow for assessing the purity of this compound.
References
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are the oxidation of the corresponding primary alcohol, 3-[4-(Trifluoromethyl)phenyl]propan-1-ol, and the Mizoroki-Heck cross-coupling reaction.
Q2: What are the typical impurities I should expect in my crude product?
A2: The impurities largely depend on the synthetic route employed. For the oxidation route, common impurities include unreacted 3-[4-(Trifluoromethyl)phenyl]propan-1-ol and the over-oxidized product, 3-[4-(Trifluoromethyl)phenyl]propanoic acid. In the Mizoroki-Heck synthesis, byproducts can include side products from the coupling reaction and unreacted starting materials.
Q3: How can I best purify the final product?
A3: Purification of this compound can be challenging due to its potential instability. Flash column chromatography using a low-polarity eluent system (e.g., hexane/ethyl acetate) is a common method.[1] Vacuum distillation is another option; however, care must be taken to avoid thermal degradation.[1] For certain aldehydes, purification via a bisulfite adduct is also a viable technique.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of the main product and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown byproducts.
Troubleshooting Guides
Route 1: Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
This method involves the oxidation of a primary alcohol to an aldehyde. A common challenge is preventing over-oxidation to the carboxylic acid.
Problem 1: Low yield of the desired aldehyde and significant formation of carboxylic acid.
-
Possible Cause: The oxidizing agent is too strong, or the reaction time is too long, leading to over-oxidation.
-
Solution:
-
Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Carefully monitor the reaction progress using TLC or GC.
-
Ensure the reaction is performed at the recommended temperature to control the reaction rate.
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Distill the aldehyde as it is formed to remove it from the oxidizing environment, if feasible based on boiling points.
-
Problem 2: Presence of unreacted starting alcohol in the final product.
-
Possible Cause: Insufficient amount of oxidizing agent or incomplete reaction.
-
Solution:
-
Ensure the stoichiometry of the oxidizing agent is correct. A slight excess may be required.
-
Increase the reaction time, while carefully monitoring for the formation of the carboxylic acid byproduct.
-
Optimize the reaction temperature to ensure it proceeds to completion.
-
Route 2: Mizoroki-Heck Reaction
This route typically involves the palladium-catalyzed cross-coupling of an aryl halide with an alkene. A common issue is catalyst deactivation.
Problem 1: Low or no conversion of starting materials.
-
Possible Cause: Deactivation of the palladium catalyst.
-
Solution:
-
Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Use high-purity reagents and solvents, as impurities can poison the catalyst.
-
Optimize the ligand-to-palladium ratio; an inappropriate ratio can inhibit the reaction.
-
Consider using a different palladium precursor or ligand system.
-
Problem 2: Formation of a black precipitate (palladium black).
-
Possible Cause: Agglomeration and precipitation of the palladium catalyst, leading to its deactivation.
-
Solution:
-
Lower the reaction temperature to improve catalyst stability.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
The choice of solvent can impact catalyst stability; consider screening different solvents.
-
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Typical Synthetic Route | Analytical Identification Method |
| 3-[4-(Trifluoromethyl)phenyl]propan-1-ol |
| Oxidation | HPLC, GC-MS, NMR |
| 3-[4-(Trifluoromethyl)phenyl]propanoic acid |
| Oxidation | HPLC, NMR, IR |
| Unreacted Aryl Halide (e.g., 4-bromobenzotrifluoride) |
| Mizoroki-Heck | GC-MS, HPLC |
| Unreacted Alkene (e.g., acrolein acetal) |
| Mizoroki-Heck | GC-MS, NMR |
| Ester Byproduct (e.g., ethyl 3-(3-trifluoromethylphenyl) propanoate) |
| Mizoroki-Heck | GC-MS, HPLC, NMR |
Experimental Protocols
A detailed experimental protocol for the oxidation of a primary alcohol to an aldehyde is provided below as a representative example.
Protocol: Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol to this compound using Pyridinium Chlorochromate (PCC)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a solution of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The amount of PCC should be approximately 1.5 equivalents relative to the alcohol.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
troubleshooting low yield in Mizoroki-Heck reaction of aryl halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Mizoroki-Heck reaction of aryl halides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Mizoroki-Heck reaction is giving a low yield or no product at all. What are the common causes and how can I fix it?
Answer:
Low or no yield in a Mizoroki-Heck reaction can stem from several factors, ranging from the reactivity of your starting materials to the specific reaction conditions. Below is a systematic guide to troubleshoot this issue.
1. Assess Your Substrates:
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Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[1][2] If you are using an aryl chloride, the reaction will be significantly more challenging and may require specialized catalysts and ligands. For less reactive aryl halides, consider increasing the reaction temperature or using a more active catalyst system. The presence of electron-withdrawing groups on the aryl halide can sometimes decrease reactivity, while electron-donating groups can increase it.[3]
-
Alkene Reactivity: Electron-poor alkenes, such as acrylates and styrenes, are generally more reactive in the Mizoroki-Heck reaction.[4][5] If you are using a less reactive or sterically hindered alkene, you may need to optimize the reaction conditions more carefully.
2. Evaluate the Catalytic System:
-
Catalyst Choice: The choice of palladium precursor is important. Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. For challenging substrates, more specialized catalysts or pre-catalysts might be necessary.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For electron-rich aryl halides, phosphine ligands like PPh₃ or bidentate phosphines such as dppp can be effective. For less reactive aryl halides like chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbene (NHC) ligands are often required.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may deactivate through oxidation or formation of palladium black.[6] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using phosphine ligands which can be oxidized.
3. Optimize Reaction Conditions:
-
Base Selection: The base is crucial for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[1][7] Both organic bases (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used.[2] The choice of base can significantly impact the yield and should be screened. For instance, a study on the coupling of 2-acetyl-5-bromobenzofuran with styrene showed that using Et₃N in DMF gave a 99% yield, while KOH in water resulted in a 91% yield.[8]
-
Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalyst. Common solvents include polar aprotic solvents like DMF, DMA, and NMP, as well as acetonitrile and toluene. The choice of solvent can be critical; for example, in one study, DMA was found to be a superior solvent over DMF and toluene for a particular reaction. High polarity of the solvent can enhance reactivity.[9]
-
Temperature and Reaction Time: Mizoroki-Heck reactions are often run at elevated temperatures (80-140 °C). If you are experiencing low yield, consider increasing the temperature. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions. Optimization of the reaction time is also important; insufficient time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or catalyst deactivation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in the Mizoroki-Heck reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low even when using a reactive aryl iodide?
A1: Even with a reactive aryl iodide, low yields can occur due to several reasons:
-
Catalyst Deactivation: The palladium catalyst may be deactivating. This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature for an extended period. The formation of palladium black is a visual indicator of catalyst decomposition.[6]
-
Suboptimal Ligand: The chosen ligand may not be optimal for your specific substrate combination. Ligand screening is often necessary to find the best performer.
-
Incorrect Base or Solvent: The combination of base and solvent is critical. An inappropriate choice can lead to poor solubility, catalyst deactivation, or side reactions.
-
Steric Hindrance: If either the aryl iodide or the alkene is sterically hindered, this can significantly slow down the reaction rate and lead to lower yields.
Q2: What is the role of the base in the Mizoroki-Heck reaction?
A2: The base plays a crucial role in the catalytic cycle. After the migratory insertion and β-hydride elimination steps, a hydridopalladium(II) halide species (H-Pd-X) is formed. The base is required to neutralize the generated acid (HX) and regenerate the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][7] Common bases include tertiary amines like triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2]
Q3: Can I run the Mizoroki-Heck reaction open to the air?
A3: While some robust catalytic systems, particularly those using N-heterocyclic carbene (NHC) ligands or palladacycle catalysts, can tolerate air, it is generally recommended to perform the Mizoroki-Heck reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important when using phosphine ligands, as they can be readily oxidized, leading to catalyst deactivation.[2] Oxygen can also oxidize the active Pd(0) catalyst to inactive Pd(II) species.
Q4: How can I prevent palladium black formation?
A4: The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst, leading to a loss of catalytic activity.[6] To prevent this:
-
Use appropriate ligands: Ligands stabilize the palladium nanoparticles and prevent their aggregation.
-
Control the temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ensure proper mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst precipitation.
-
Use high-purity reagents and solvents: Impurities can sometimes poison the catalyst.
Q5: What is the typical reactivity order for aryl halides in the Mizoroki-Heck reaction?
A5: The typical reactivity order for aryl halides is determined by the bond dissociation energy of the carbon-halogen bond. The order is: Ar-I > Ar-Br >> Ar-Cl.[1][2] Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are significantly less reactive and often require more specialized and highly active catalyst systems.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Mizoroki-Heck reaction, highlighting the impact of different reaction parameters on product yield.
Table 1: Effect of Base and Solvent on the Yield of (E)-2-acetyl-5-(β-styryl)benzofuran
| Entry | Base (equiv.) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (2.0) | Water | TBAB | 130 | 4 | 91 |
| 2 | Et₃N (2.0) | Water | TBAB | 130 | 4 | 95 |
| 3 | KOH (2.0) | Toluene | TBAB | 130 | 4 | 65 |
| 4 | Et₃N (2.0) | Toluene | TBAB | 130 | 4 | 70 |
| 5 | Et₃N (2.0) | DMF | TBAB | 130 | 4 | 99 |
Reaction of 2-acetyl-5-bromobenzofuran with styrene. Data adapted from a study by Shaaban et al.[8]
Table 2: Optimization of Reaction Conditions for the Coupling of Iodobenzene and Ethyl Acrylate
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.5) | K₂CO₃ (3.5) | DMA | 130-140 | 40 | 56-94 |
| 2 | Pd(OAc)₂ (2) | K₂CO₃ (3.0) | DMF | 200 (MW) | 1 | 83 |
| 3 | 10% Pd/C (0.5 mg) | Et₃N (0.75) | Cyrene | 150 | 1 | 86 |
| 4 | 10% Pd/C (1 mg) | K₂CO₃ (1.0) | Cyrene | 150 | 1 | 86 |
Data compiled from various sources.[3][10]
Key Experimental Protocols
Protocol 1: General Procedure for the Mizoroki-Heck Reaction of an Aryl Bromide with an Alkene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous DMF via syringe.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Mizoroki-Heck Reaction of an Aryl Iodide
This protocol is suitable for rapid optimization and synthesis.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
K₂CO₃ (3.0 mmol)
-
Anhydrous DMF (3 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Add the anhydrous DMF and the alkene.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Adapted from a procedure described for the synthesis of β-trifluoromethylstyrenes.[3]
Signaling Pathways and Logical Relationships
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. research.abo.fi [research.abo.fi]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
Technical Support Center: Synthesis of Trifluoromethylated Phenylpropanals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the synthesis of trifluoromethylated phenylpropanals.
Section 1: Troubleshooting the Mizoroki-Heck Coupling Route
The Mizoroki-Heck reaction is a powerful method for synthesizing intermediates like 3-(3-trifluoromethylphenyl)propanal, a key component in the production of drugs such as Cinacalcet.[1][2] However, side reactions can lead to impurities that complicate purification and reduce overall yield.
Frequently Asked Questions (FAQs)
Q1: During the Mizoroki-Heck synthesis of 3-(3-trifluoromethylphenyl)propanal, I've identified a significant ester byproduct. What is this compound and why does it form?
A1: The most common byproduct in this synthesis is ethyl 3-(3-trifluoromethylphenyl)propanoate.[1] This side product typically arises during the palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) and an acetal like acrolein diethyl acetal. The formation of the ester is often a result of a competing reaction pathway where the acetal or subsequent intermediates are oxidized or rearranged under the reaction conditions.
The workflow below illustrates the main reaction pathway leading to the desired aldehyde and the competing pathway that forms the ester byproduct.
Q2: How can I minimize the formation of the ester byproduct and effectively purify the target aldehyde?
A2: Minimizing the byproduct often involves optimizing reaction conditions. Microwave-assisted synthesis has been shown to reduce reaction times, which can sometimes suppress the formation of side products.[1][2] For purification, a highly effective method is the selective isolation of the desired aldehyde via its bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the unreacted starting materials and the ester byproduct. The pure aldehyde is then regenerated by treating the adduct with a base.[1]
Data Presentation: Product Distribution
The following table illustrates the typical improvement in product purity achieved by implementing the bisulfite purification method.
| Method | Purity of 3-(3-trifluoromethylphenyl)propanal | Key Impurity (Ester Byproduct) |
| Crude Reaction Mixture | 85-95% | 5-15% |
| After Bisulfite Purification | >99% | <1% |
Experimental Protocols
Protocol 1: Purification of 3-(3-(Trifluoromethyl)phenyl)propanal via Bisulfite Adduct[1]
-
Adduct Formation:
-
Dissolve the crude reaction mixture containing the aldehyde and ester byproduct in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove any remaining ester impurity.
-
-
Regeneration of Aldehyde:
-
Suspend the washed bisulfite adduct in a biphasic mixture of diethyl ether and water.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise with stirring until the solid dissolves and the solution becomes basic.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified aldehyde.
-
Section 2: Side Products in Crossed Aldol & Claisen-Schmidt Condensations
Crossed aldol or Claisen-Schmidt condensations are alternative routes for synthesizing trifluoromethylated phenylpropanals, typically by reacting a trifluoromethylated aromatic aldehyde with an enolizable ketone or aldehyde. The primary challenge in these reactions is controlling selectivity to avoid a complex mixture of side products.[3][4]
Frequently Asked Questions (FAQs)
Q3: I am attempting a crossed aldol condensation to synthesize a trifluoromethylated phenylpropanal and obtaining multiple products. What are the likely side products?
A3: When both of your carbonyl reactants have α-hydrogens, you can form up to four different products: two self-condensation products and two crossed-aldol products.[3] The most common side product is the result of the self-condensation of your enolizable partner (the reactant that is not the trifluoromethylated aromatic aldehyde). Furthermore, the initial aldol addition products can easily dehydrate, especially if heated, to form α,β-unsaturated carbonyl compounds, adding more complexity to the product mixture.
The diagram below illustrates the potential reaction outcomes in an uncontrolled crossed aldol reaction.
References
Technical Support Center: Optimizing Palladium Catalysts for Heck Coupling in Propanal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed Heck coupling reactions for the synthesis of propanal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium precursors for Heck coupling, and how do I choose the right one?
The choice of palladium precursor is a critical first step in optimizing your Heck reaction. The most commonly used precursors are Pd(OAc)₂ and Pd₂(dba)₃.[1] Pd(OAc)₂ is often preferred as it can be reduced in situ to the active Pd(0) species, and the acetate anion can play a role in the catalytic cycle.[1] For reactions sensitive to phosphine ligands, a phosphine-free precursor might be considered. The selection can be influenced by the specific aryl halide and olefin used.
Q2: How do I select the appropriate ligand for my Heck coupling reaction to synthesize propanal?
Ligand selection is crucial for catalyst stability and reactivity. For the synthesis of aldehydes via Heck coupling with vinyl ethers, both monodentate and bidentate phosphine ligands are commonly employed.
-
Monodentate Ligands: Bulky, electron-rich monodentate phosphines can enhance the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[2]
-
Bidentate Ligands: Bidentate phosphines, such as dppp (1,3-bis(diphenylphosphino)propane), are often used to control regioselectivity in reactions with electron-rich olefins like vinyl ethers.[3][4]
The choice between monodentate and bidentate ligands can also influence the reaction pathway, with monodentate ligands potentially allowing for both neutral and cationic mechanisms, while bidentate ligands often favor a cationic pathway.[5]
Q3: What is the role of the base in the Heck reaction, and which one should I use?
The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by reacting with the H-Pd-X species formed after β-hydride elimination.[5] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).[3][5] The choice of base can impact reaction rate and yield, and empirical screening is often necessary to identify the optimal base for a specific substrate combination.
Q4: Can the solvent significantly impact the outcome of my Heck reaction for propanal synthesis?
Yes, the solvent plays a critical role. Polar aprotic solvents like DMF, NMP, and acetonitrile are commonly used and can influence reaction rates and selectivity.[6] The choice of solvent can also affect the solubility of the catalyst and reagents, which is crucial for reaction efficiency. For instance, using an ionic liquid as a solvent can in some cases allow the reaction to proceed in the absence of a phosphine ligand.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling for propanal synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precursor.[2] 2. Poor Oxidative Addition: The aryl halide may be too unreactive. The general reactivity order is I > Br > Cl.[1] 3. Incorrect Ligand: The chosen ligand may not be suitable for the specific substrates. | 1. Catalyst Activation: Ensure proper in situ reduction of the Pd(II) precursor. Consider adding a reducing agent if necessary. 2. Aryl Halide Reactivity: If using an aryl chloride, consider switching to the corresponding bromide or iodide. Alternatively, use a more electron-rich and bulky phosphine ligand to promote oxidative addition.[2] 3. Ligand Screening: Screen a variety of monodentate and bidentate phosphine ligands to find the optimal one for your system.[3] |
| Low Yield | 1. Catalyst Deactivation: The palladium catalyst may be decomposing to inactive palladium black.[7] 2. Side Reactions: Isomerization of the double bond in the product or starting material can occur.[5] 3. Product Inhibition: The propanal product may be inhibiting the catalyst. | 1. Stabilize Catalyst: Increase the ligand-to-palladium ratio or switch to a more robust ligand system, such as a tetraphosphine complex.[8] Consider using a phase-transfer catalyst like a tetraalkylammonium salt to stabilize the catalyst.[9] 2. Minimize Isomerization: The addition of silver or thallium salts can sometimes reduce alkene isomerization.[5] 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize product-related side reactions. |
| Poor Regioselectivity (Formation of branched vs. linear aldehyde) | 1. Incorrect Ligand Choice: The regioselectivity of addition to the vinyl ether is highly dependent on the ligand.[3] 2. Reaction Pathway: The reaction may be proceeding through an undesired catalytic pathway (neutral vs. cationic).[5] | 1. Ligand Modification: For the synthesis of 3-arylpropanal (linear product), bidentate phosphine ligands like dppp are often effective in directing the arylation to the desired position of the vinyl ether.[4] 2. Control Reaction Pathway: The use of triflate (OTf) as a leaving group on the aryl partner and bidentate phosphine ligands tends to favor the cationic pathway, which can lead to different regioselectivity.[5] |
| Formation of Byproducts | 1. Homocoupling of Aryl Halide: This can occur at higher temperatures or with certain catalyst systems. 2. Double Heck Reaction: The product may react a second time with the aryl halide. | 1. Lower Temperature: Optimize the reaction temperature to be high enough for the desired reaction but low enough to minimize homocoupling. 2. Control Stoichiometry: Use a slight excess of the vinyl ether to favor the single addition product. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Heck Coupling for the Synthesis of 3-Arylpropanal
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)
-
Vinyl ether (e.g., ethyl vinyl ether, 1.5 mmol, 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., dppp, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and the aryl halide.
-
Add the anhydrous solvent via syringe and stir the mixture for 10 minutes at room temperature.
-
Add the base and the vinyl ether to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
The enol ether intermediate is then hydrolyzed to the corresponding aldehyde. Add a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC or GC/MS).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpropanal.
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be optimized for the Heck coupling reaction in propanal synthesis.
Table 1: Effect of Palladium Precursor and Ligand on Yield
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | dppp (4) | Et₃N | DMF | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 72 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | 78 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | 100 | 12 | 85 |
| 2 | K₂CO₃ | DMF | 100 | 12 | 75 |
| 3 | NaOAc | NMP | 120 | 8 | 82 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 16 | 79 |
Note: The data presented in these tables are representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Catalytic Cycle of the Heck Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex [organic-chemistry.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability Issues of Aromatic Aldehydes in Solution
Welcome to the technical support center for managing the stability of aromatic aldehydes in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments and formulation.
Frequently Asked Questions (FAQs)
Q1: My aromatic aldehyde solution has turned yellow. What is causing this discoloration and is the product degraded?
A1: A yellow discoloration in your aromatic aldehyde solution is a common indicator of degradation, primarily through oxidation and polymerization.[1][2] When exposed to air and light, aromatic aldehydes can oxidize to form benzoic acid and other byproducts.[1][3] Additionally, light can induce polymerization, leading to the formation of colored, higher molecular weight compounds.[1] The presence of trace metal impurities can also catalyze these degradation reactions, contributing to the color change.[1] While a slight yellow tint may not significantly impact all applications, it does indicate a loss of purity and the presence of impurities that could interfere with your experiments.
Q2: I've observed a precipitate forming in my aromatic aldehyde solution. What is it and how can I prevent it?
A2: Precipitate formation in an aromatic aldehyde solution can be due to several factors. The most common causes are:
-
Oxidation: The primary degradation product, benzoic acid (for benzaldehyde), has lower solubility in many organic solvents compared to the aldehyde and can precipitate out, especially at lower temperatures.[3]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic catalysts, to form insoluble polymers.[4]
-
Low Temperature: The solubility of the aromatic aldehyde itself may be limited in the chosen solvent, and crystallization can occur if the solution is stored at a low temperature.
To prevent precipitation, consider the following:
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Choice: Use a solvent in which both the aldehyde and its potential degradation products are sufficiently soluble at the intended storage temperature.
-
pH Control: Maintain a neutral pH to avoid catalyzing condensation reactions.
-
Temperature Control: Store solutions at a consistent, appropriate temperature to prevent crystallization.
-
Use of Stabilizers: In some cases, the addition of a stabilizer can inhibit polymerization.
Q3: How do substituents on the aromatic ring affect the stability of the aldehyde?
A3: The nature and position of substituents on the aromatic ring significantly influence the stability of an aromatic aldehyde.
-
Electron-donating groups (e.g., -OCH₃, -OH) can increase the electron density of the aromatic ring, which can sometimes make the aldehyde more susceptible to oxidation. However, they can also stabilize the molecule through resonance.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the ring, which can make the aldehyde carbonyl carbon more electrophilic and potentially more reactive towards nucleophiles.[5] However, this can also increase its stability towards oxidation in some cases. The position of the substituent (ortho, meta, para) also plays a crucial role in its electronic and steric effects.[6][7][8]
Q4: What are the primary degradation pathways for aromatic aldehydes in solution?
A4: The two main degradation pathways for aromatic aldehydes in solution are oxidation and photodegradation.
-
Oxidation: This is the most common degradation route, where the aldehyde group is oxidized to a carboxylic acid group. This reaction is often initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions.[1][3][9]
-
Photodegradation: Aromatic aldehydes can absorb UV light, leading to electronic excitation. The excited molecule can then undergo various reactions, including isomerization, photoreduction, and the formation of radical species that can initiate polymerization or other degradation reactions.[10]
A logical diagram illustrating the main degradation pathways is provided below.
Caption: Major degradation pathways of aromatic aldehydes in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation and Color Change
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution rapidly turns yellow or brown. | Oxygen Exposure: Autoxidation is occurring.[1][2] | 1. Purge with Inert Gas: Before sealing, purge the headspace of the container with nitrogen or argon. 2. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Light Exposure: Photodegradation is being initiated.[1] | 1. Use Amber Glassware: Store solutions in amber glass vials or bottles to protect from UV and visible light. 2. Wrap Containers: If amber glassware is not available, wrap the container in aluminum foil. | |
| Incompatible Solvent: The solvent may be promoting degradation. | 1. Solvent Selection: Choose a high-purity, aprotic solvent if possible. Polar solvents can sometimes influence reaction rates.[11] | |
| Presence of Impurities: Metal ions or other impurities are catalyzing the degradation.[1] | 1. Purify the Aldehyde: If feasible, purify the aldehyde by distillation before use. 2. Use High-Purity Solvents: Ensure the solvents used are of high purity and free from metal contaminants. |
Issue 2: Precipitation or Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| A white crystalline solid forms in the solution. | Oxidation to Carboxylic Acid: The corresponding carboxylic acid, which is less soluble, is precipitating.[3] | 1. Minimize Oxygen Exposure: Follow the steps outlined in "Issue 1" for preventing oxidation. 2. Solvent System: Consider using a solvent mixture that can better solubilize both the aldehyde and its potential acidic degradation products. |
| Low Temperature Storage: The aldehyde's solubility limit has been exceeded at the storage temperature. | 1. Adjust Storage Temperature: Store the solution at a slightly higher, but still stable, temperature. 2. Determine Solubility Curve: If this is a recurring issue, determine the solubility of the aldehyde in the chosen solvent at different temperatures to identify a suitable storage range. | |
| An amorphous or oily precipitate forms. | Polymerization: The aldehyde is undergoing self-condensation or polymerization.[4] | 1. pH Control: Ensure the solution is at a neutral pH. Avoid acidic or basic conditions that can catalyze polymerization. 2. Add a Stabilizer: For long-term storage, consider adding a small amount of a polymerization inhibitor like hydroquinone, though this may interfere with downstream applications. |
Quantitative Data on Aromatic Aldehyde Stability
The stability of aromatic aldehydes is influenced by various factors. The following tables summarize available quantitative data on their degradation kinetics.
Table 1: Degradation Kinetics of Vanillin in Aqueous NaOH Solution
| Temperature (°C) | Rate Constant for Vanillin Formation (k₁) (s⁻¹ x 10⁻⁵) | Rate Constant for Byproduct Formation (k₂) (s⁻¹ x 10⁻⁵) | Total Degradation Rate Constant (kT) (s⁻¹ x 10⁻⁵) |
| 21 | 1.7 | 4.1 | 5.8 |
| 30 | 3.5 | 7.9 | 11.4 |
| 40 | 7.6 | 15.1 | 22.7 |
| 50 | 16.8 | 29.5 | 46.3 |
| 60 | 44.5 | 65.2 | 110.0 |
| Data derived from a study on the degradation of a vanillin end group model compound in 4.0 mol L⁻¹ NaOH aqueous solution.[12] |
Table 2: Effect of Solvent on the Extraction Efficiency of Aromatic Aldehydes
| Solvent | Vanillin (%) | p-Hydroxybenzaldehyde (%) | Syringaldehyde (%) |
| Butyl acetate | >95 | 96.53 | >93 |
| Cyclopentyl methyl ether | 94.04 | 94.73 | 87.91 |
| Data from a study on solvent screening for the extraction of aromatic aldehydes from an acidic aqueous solution, indicating solvent compatibility and potential for partitioning-related stability issues.[13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aromatic Aldehydes
This protocol outlines a general stability-indicating HPLC method that can be adapted for various aromatic aldehydes.
1. Objective: To develop and validate an HPLC method capable of separating the intact aromatic aldehyde from its potential degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Aromatic aldehyde standard and sample solutions
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV maximum of the specific aromatic aldehyde (typically in the range of 250-280 nm).
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Prepare a stock solution of the aromatic aldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
For stability samples, dilute the solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase or a suitable diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the aromatic aldehyde. This involves subjecting the aldehyde solution to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid aldehyde at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the working concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main aldehyde peak.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Accelerated Stability Testing
This protocol describes a general procedure for conducting an accelerated stability study to predict the shelf-life of an aromatic aldehyde solution.
1. Objective: To evaluate the stability of an aromatic aldehyde solution under elevated temperature conditions to predict its long-term stability at recommended storage conditions.[14][15]
2. Materials and Equipment:
-
Stability chambers capable of maintaining constant temperature (e.g., 40 °C, 50 °C, 60 °C)
-
Validated stability-indicating HPLC method (as per Protocol 1)
-
Aromatic aldehyde solution in its final proposed container/closure system
-
Appropriate analytical instrumentation for assessing physical and chemical properties
3. Study Design:
-
Select Storage Conditions: Choose at least three elevated temperatures for the study. A common set of conditions is 40 °C/75% RH, 50 °C/ambient RH, and 60 °C/ambient RH. Also, include a control sample stored at the recommended long-term storage condition (e.g., 25 °C/60% RH or 5 °C).
-
Determine Time Points: Select appropriate time points for sample testing. For a 6-month study, typical time points would be 0, 1, 3, and 6 months.
-
Prepare Samples: Prepare a sufficient number of samples in the final packaging to be pulled at each time point from each storage condition.
4. Procedure:
-
Place the samples in the respective stability chambers.
-
At each designated time point, pull samples from each chamber.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any physical changes (e.g., color, clarity, precipitation).
-
Perform chemical analysis using the validated stability-indicating HPLC method to determine the concentration of the aromatic aldehyde and the presence of any degradation products.
5. Data Analysis:
-
Plot the concentration of the aromatic aldehyde versus time for each temperature condition.
-
Determine the degradation rate constant (k) at each temperature, often by assuming first-order or zero-order kinetics.[16]
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin).
-
Extrapolate the degradation rate at the recommended long-term storage temperature.
-
Use this extrapolated rate to predict the shelf-life of the product.
Below is a diagram illustrating the logical flow of an accelerated stability study.
Caption: Logical workflow for an accelerated stability study.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. oswaal360.com [oswaal360.com]
- 15. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-[4-(Trifluoromethyl)phenyl]propanal Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 3-[4-(Trifluoromethyl)phenyl]propanal. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemistry of aromatic aldehydes, this compound is expected to degrade primarily through two pathways:
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Oxidation: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 3-[4-(Trifluoromethyl)phenyl]propanoic acid. This can be mediated by exposure to atmospheric oxygen or catalyzed by enzymes such as aldehyde dehydrogenases (ALDH).[1][2]
-
Reduction: In biological systems, particularly in the presence of microorganisms like yeast or specific enzymes such as alcohol dehydrogenases, the aldehyde can be reduced to its corresponding alcohol, 3-[4-(Trifluoromethyl)phenyl]propan-1-ol.[3]
Q2: My sample of this compound shows decreasing purity over time, even in storage. What could be the cause?
A2: this compound, like many aromatic aldehydes, can have limited stability.[1] Several factors can contribute to its degradation during storage:
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Temperature: Elevated temperatures accelerate the rate of degradation. It is advisable to store the compound at low temperatures.[1]
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Oxygen: Exposure to air can lead to oxidation of the aldehyde to the carboxylic acid.[1]
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Light: Photodegradation can occur upon exposure to UV light.[1]
-
pH: Both acidic and basic conditions can catalyze degradation or other side reactions.[1]
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Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.[1]
Q3: I am observing an unexpected new spot on my TLC plate when analyzing my reaction with this compound. What might this be?
A3: The appearance of a new, more polar spot (lower Rf value) on a normal-phase silica TLC plate is a common indicator of the oxidation of the aldehyde to its corresponding carboxylic acid, 3-[4-(Trifluoromethyl)phenyl]propanoic acid.[1] To confirm the identity of this new spot, you can try to synthesize and run a standard of the expected carboxylic acid on the same TLC plate.
Q4: What enzymes are likely involved in the metabolism of this compound in a biological system?
A4: The primary enzymes involved in the metabolism of aldehydes are from the aldehyde dehydrogenase (ALDH) superfamily, which catalyze the oxidation of aldehydes to carboxylic acids.[2][4] Aldehyde oxidase (AO) is another important enzyme in the metabolism of aldehydes and heterocyclic compounds.[5] Additionally, alcohol dehydrogenases can catalyze the reduction of the aldehyde to an alcohol.[3]
Troubleshooting Guides
Issue 1: Inconsistent Kinetic Data in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the substrate solution is kept at room temperature. |
| Solvent Effects | Ensure the final concentration of the organic solvent used to dissolve the substrate is low and consistent across all assays, as it can affect enzyme activity. |
| Enzyme Inactivation | The aldehyde substrate itself or its degradation products might inhibit or inactivate the enzyme over time. Perform control experiments to assess enzyme stability in the presence of the substrate over the time course of the assay. |
| Product Inhibition | The metabolic products (e.g., the carboxylic acid or alcohol) may inhibit the enzyme. If possible, test the effect of adding known concentrations of the expected products to the assay. |
Issue 2: Difficulty in Identifying and Quantifying Metabolites
| Potential Cause | Troubleshooting Step |
| Low Metabolite Concentration | Optimize incubation time and substrate concentration to increase the yield of metabolites. Concentrate the sample before analysis using techniques like solid-phase extraction or solvent evaporation. |
| Poor Chromatographic Resolution | Optimize the HPLC or GC method (e.g., column type, mobile phase gradient, temperature program) to achieve better separation of the parent compound and its metabolites. |
| Metabolite Instability | Ensure proper sample handling and storage after the reaction is stopped to prevent degradation of the formed metabolites. Acidifying the sample can sometimes help to stabilize the carboxylic acid metabolite. |
| Lack of Authentic Standards | Synthesize and purify small amounts of the expected metabolites (3-[4-(Trifluoromethyl)phenyl]propanoic acid and 3-[4-(Trifluoromethyl)phenyl]propan-1-ol) to serve as analytical standards for positive identification and accurate quantification. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in acetonitrile).
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Monitoring Degradation by HPLC
This protocol can be used to monitor the non-enzymatic degradation of this compound under different conditions.
-
Sample Preparation:
-
Prepare solutions of this compound in various buffers (e.g., pH 4, 7, 9) or solvents.
-
Incubate the solutions under different conditions of temperature and light exposure.
-
-
HPLC Analysis:
-
At specified time intervals, inject an aliquot of each solution into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the parent compound from its degradation products.
-
Monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Data Analysis:
-
Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective synthetic routes are:
-
Mizoroki-Heck Reaction: This involves the palladium-catalyzed cross-coupling of an aryl halide, typically 4-(trifluoromethyl)bromobenzene or -iodobenzene, with an acrolein equivalent, followed by hydrogenation. To avoid polymerization of acrolein, an acetal-protected form like acrolein diethyl acetal is often used.
-
Oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol: This route involves the selective oxidation of the corresponding primary alcohol. Common methods for this transformation include Swern oxidation and the use of Dess-Martin periodinane (DMP).
Q2: I am observing significant polymerization in my Mizoroki-Heck reaction. How can I prevent this?
A2: Polymerization is a common issue when using unprotected acrolein. The most effective way to prevent this is to use a protected form of acrolein, such as acrolein diethyl acetal. The acetal is stable under the reaction conditions and can be easily hydrolyzed to the desired aldehyde in a subsequent step.
Q3: My oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol is producing the carboxylic acid as a major byproduct. What can I do to improve the selectivity for the aldehyde?
A3: Over-oxidation to the carboxylic acid is a common challenge in the oxidation of primary alcohols. To favor the formation of the aldehyde, it is crucial to use a mild oxidizing agent and carefully control the reaction conditions. Reagents like Dess-Martin periodinane (DMP) and conditions for the Swern oxidation are specifically designed for this selective transformation.[1] Avoiding stronger oxidizing agents like potassium permanganate or chromic acid is essential.
Q4: How can I purify the final product, this compound, from unreacted starting materials and byproducts?
A4: Aldehydes can often be effectively purified by forming a crystalline bisulfite adduct.[2] This is achieved by reacting the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct can be isolated by filtration and washed with an organic solvent to remove non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base, such as an aqueous solution of sodium bicarbonate.[2]
Troubleshooting Guides
Mizoroki-Heck Reaction Route
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor, typically Pd(OAc)₂, is of high quality. Use fresh catalyst if possible. Consider using a pre-catalyst that is more readily reduced to the active Pd(0) species. |
| Ligand Issues | If using a phosphine ligand, ensure it is not oxidized. Store ligands under an inert atmosphere. The choice of ligand can be critical; for electron-deficient styrenes, ligands that are both electron-rich and sterically bulky can be beneficial. |
| Ineffective Base | The choice of base is crucial. Common bases include triethylamine, potassium carbonate, and sodium acetate. Ensure the base is anhydrous and of high purity. The solubility of the base in the reaction solvent can also impact its effectiveness. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low can result in a sluggish or stalled reaction. Gradually increase the reaction temperature in increments of 10°C to find the optimal balance. |
| Poor Quality Aryl Halide | Ensure the 4-(trifluoromethyl)bromobenzene or -iodobenzene is pure. Impurities can poison the catalyst. Consider purifying the aryl halide before use. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide (Biphenyl derivative) | High reaction temperatures and high catalyst loading can promote this side reaction. | Optimize the reaction temperature by running the reaction at the lowest temperature that allows for a reasonable reaction rate. Use the minimum effective catalyst loading. |
| Isomerization of the Alkene | The palladium-hydride intermediate formed during the catalytic cycle can promote double bond isomerization. | This is less of a concern when using acrolein acetal followed by hydrogenation. If a direct coupling with an unsaturated aldehyde is attempted, minimizing reaction time and temperature can help. |
Oxidation of Alcohol Route
Issue 1: Incomplete Oxidation of the Alcohol
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., DMP or the reagents for Swern oxidation). A common starting point is 1.1 to 1.5 equivalents. |
| Low Reaction Temperature (Swern Oxidation) | The Swern oxidation is performed at low temperatures (typically -78°C). However, if the reaction is sluggish, allowing it to warm slightly (e.g., to -60°C) after the addition of the alcohol may improve the rate.[3] |
| Decomposition of Oxidizing Agent | Dess-Martin periodinane is sensitive to moisture. Ensure it is stored in a desiccator and handled under a dry atmosphere. For the Swern oxidation, the activating agent (e.g., oxalyl chloride) should be fresh. |
Issue 2: Low Isolated Yield after Workup
| Potential Cause | Troubleshooting Steps |
| Product Volatility | The target aldehyde may have some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and a moderate temperature. |
| Product Instability | Aldehydes can be susceptible to air oxidation. It is advisable to work up the reaction promptly and, if possible, under an inert atmosphere. Storing the purified product under nitrogen or argon at a low temperature is recommended. |
| Emulsion during Aqueous Workup | This can make phase separation difficult and lead to product loss. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Route 1: Mizoroki-Heck Reaction and Subsequent Hydrogenation
This protocol is adapted from procedures for similar Mizoroki-Heck reactions.
Step 1: Mizoroki-Heck Coupling of 4-(Trifluoromethyl)bromobenzene with Acrolein Diethyl Acetal
-
Reaction Scheme:
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a suitable solvent such as acetonitrile or DMF.
-
Add 4-(trifluoromethyl)bromobenzene (1.0 eq) and acrolein diethyl acetal (1.2 eq).
-
Add an anhydrous base, such as triethylamine (Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
Step 2: Hydrogenation and Hydrolysis
-
Reaction Scheme:
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a solvent like THF and treat with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal.
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC or GC).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Route 2: Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
Method A: Dess-Martin Periodinane (DMP) Oxidation [1]
-
Reaction Scheme:
-
Procedure:
-
To a solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde.
-
Method B: Swern Oxidation [4]
-
Reaction Scheme:
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.4 eq) in CH₂Cl₂ dropwise.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65°C.
-
Stir the reaction mixture for 30-60 minutes at -78°C.
-
Add triethylamine (Et₃N, 5.0 eq) dropwise, and stir for another 15 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Presentation
Table 1: Illustrative Conditions for Mizoroki-Heck Reactions of Substituted Styrenes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~70-85 |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | DMA | 120 | 8 | ~75-90 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 16 | ~65-80 |
Note: Yields are typical for Mizoroki-Heck reactions of various substituted styrenes and may vary for the specific synthesis of this compound.
Table 2: Comparison of Oxidation Methods for Primary Benzylic Alcohols
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95 | Mild conditions, high yields, short reaction times.[5] | Reagent is expensive and potentially explosive.[5] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 80-95 | Mild conditions, wide functional group tolerance.[4] | Requires low temperatures, produces malodorous dimethyl sulfide.[4] |
| TEMPO-mediated Oxidation | TEMPO (cat.), NaOCl | 80-90 | Uses inexpensive bleach as the terminal oxidant. | Can be sensitive to substrate and reaction conditions. |
Note: Yields are representative for the oxidation of primary benzylic alcohols and may differ for 3-[4-(trifluoromethyl)phenyl]propan-1-ol.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the Mizoroki-Heck reaction.
Caption: Purification of this compound via bisulfite adduct formation.
References
Technical Support Center: Purification of Trifluoromethylated Aldehydes
Welcome to the technical support center for the purification of trifluoromethylated aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Recovery of the Aldehyde After Column Chromatography
Question: I am losing my trifluoromethylated aldehyde during silica gel column chromatography. What is happening and how can I prevent this?
Answer: The loss of trifluoromethylated aldehydes on silica gel is a common issue stemming from their unique chemical properties.
Potential Causes:
-
Decomposition on Acidic Silica: The acidic nature of standard silica gel can promote the decomposition of sensitive aldehydes. The strong electron-withdrawing trifluoromethyl group can make the aldehyde susceptible to side reactions under acidic conditions.
-
Irreversible Adsorption: The highly polar nature of the aldehyde and its hydrated form can lead to strong, sometimes irreversible, adsorption onto the silica surface.
-
Hydration: In the presence of residual water in the solvents or on the silica gel, your aldehyde can exist in equilibrium with its hydrate form (a gem-diol). This changes its polarity and can lead to broad peaks or smearing across the column, making it difficult to isolate.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of triethylamine (1-2%) in your chosen non-polar solvent, followed by flushing with the pure non-polar solvent. This will reduce the acidity of the stationary phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®. Always perform a preliminary TLC analysis on a small scale to check for compatibility and separation.
-
Optimize Your Solvent System: Use a less polar solvent system if possible, to reduce the interaction of your compound with the stationary phase. Running the column quickly (flash chromatography) can also minimize the contact time and potential for decomposition.
-
Work Under Anhydrous Conditions: Use dry solvents and freshly activated silica gel to minimize hydrate formation on the column.
Issue 2: Multiple Spots on TLC That Are Not Impurities
Question: My TLC of the crude reaction mixture shows multiple spots close to each other, but my NMR spectrum suggests the product is relatively clean. What could be the cause?
Answer: This is a classic sign of the aldehyde existing in equilibrium with its hydrate and/or hemiacetal forms, especially with trifluoromethylated aldehydes.
Explanation:
The highly electrophilic carbonyl carbon of a trifluoromethylated aldehyde readily reacts with water or alcohol solvents to form the corresponding hydrate (gem-diol) or hemiacetal. These different species will have different polarities and thus different Rf values on a TLC plate, appearing as multiple spots. This equilibrium is often rapid, and the ratio of the forms can depend on the solvent system used for TLC and the concentration.
Solutions:
-
Co-spotting: Spot your crude material, the starting material, and a co-spot (crude and starting material on the same spot) on the TLC plate to confirm which spots are new.
-
Vary the TLC Solvent: Try different solvent systems for your TLC analysis. A more polar or protic solvent might shift the equilibrium towards the hydrate or hemiacetal, changing the appearance of the spots.
-
NMR Analysis: Rely on NMR spectroscopy of the crude product to get a better picture of its purity. The presence of the aldehyde, hydrate, and hemiacetal can be confirmed by their characteristic signals.
Issue 3: Product is Volatile and is Lost During Workup
Question: I seem to be losing my product during the concentration steps. How can I minimize this loss?
Answer: Many low molecular weight trifluoromethylated aldehydes are highly volatile.
Solutions:
-
Avoid High Vacuum and Heat: When removing solvents, use a rotary evaporator with a cooled water bath and apply vacuum cautiously. It is better to leave a small amount of solvent and remove the rest under a gentle stream of inert gas.
-
Back-extraction: If your product is in an organic solvent after an aqueous workup, you can minimize evaporation by directly using the organic solution for the next step if possible, after drying with a drying agent.
-
Purification via a Non-Volatile Derivative: Consider converting the aldehyde to a non-volatile derivative, such as a bisulfite adduct or an acetal, for purification. The pure aldehyde can then be regenerated from the purified derivative.
Frequently Asked Questions (FAQs)
Chemistry and Stability
Q1: Why are trifluoromethylated aldehydes so prone to hydration?
A1: The trifluoromethyl group is a very strong electron-withdrawing group. This property significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by water to form the stable hydrate (gem-diol).[1]
Q2: Can I store my purified trifluoromethylated aldehyde neat?
A2: It depends on the specific aldehyde. Low molecular weight ones can be volatile and may polymerize upon standing.[2] It is often advisable to store them as a solution in an anhydrous, non-protic solvent at low temperature. For long-term storage, converting it to a more stable derivative like a hemiacetal or acetal might be a better option.
Purification Strategies
Q3: Is purification via bisulfite adduct formation a good option for trifluoromethylated aldehydes?
A3: Yes, this is a highly effective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from non-polar organic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[3][4] This method avoids the potential for decomposition on silica gel.
Q4: What are the key considerations for purifying trifluoromethylated aldehydes by flash chromatography?
A4:
-
Stationary Phase: Consider using deactivated silica gel or a less acidic alternative like alumina.
-
Solvent System: Use dry solvents and aim for a solvent system that gives your aldehyde an Rf of 0.2-0.3 for good separation.
-
Speed: Run the column as quickly as possible to minimize contact time with the stationary phase.
-
Monitoring: Monitor fractions carefully by TLC, keeping in mind the potential for multiple spots due to hydrate/hemiacetal formation.
Analytical Techniques
Q5: How can I use NMR to check the purity of my trifluoromethylated aldehyde?
A5: ¹H and ¹⁹F NMR are powerful tools. In the ¹H NMR spectrum, you can look for the characteristic aldehyde proton signal (usually between 9-10 ppm). The presence of the hydrate will show a different set of signals, typically at a higher field. ¹⁹F NMR is very sensitive and can help identify any fluorine-containing impurities. The ratio of the aldehyde to its hydrate can often be quantified by integrating the respective signals in the ¹H NMR spectrum.[5][6][7]
Q6: Is GC-MS a suitable method for analyzing the purity of trifluoromethylated aldehydes?
A6: Direct GC-MS analysis can be challenging due to the high polarity and potential thermal instability of these compounds. However, derivatization of the aldehyde to a more volatile and stable compound, for example, an oxime or a silyl ether, can make it amenable to GC-MS analysis.[8][9]
Q7: What should I consider when developing an HPLC method for my trifluoromethylated aldehyde?
A7:
-
Column Choice: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The pH of the mobile phase can be critical and should be optimized.
-
Detection: UV detection is common if the aldehyde has a chromophore.
-
Equilibrium Issues: Be aware that the aldehyde-hydrate equilibrium can lead to broad or split peaks. Optimizing the mobile phase composition and temperature can help to sharpen the peaks.
Quantitative Data Summary
The following table summarizes typical data related to the purification and analysis of trifluoromethylated aldehydes. Please note that these are representative values and will vary depending on the specific compound and experimental conditions.
| Parameter | Typical Value/Observation | Notes |
| Purification Yield (Column Chromatography) | 40-70% | Highly dependent on the stability of the aldehyde and the chosen conditions. |
| Purification Yield (Bisulfite Adduct) | 60-90% | Generally higher yields and purity compared to chromatography for suitable aldehydes. |
| TLC Rf (Aldehyde vs. Hydrate) | Aldehyde Rf > Hydrate Rf | The more polar hydrate will have a lower Rf value on silica gel. |
| ¹H NMR Aldehyde Proton (δ) | 9.0 - 10.5 ppm | The exact chemical shift is structure-dependent. |
| ¹H NMR Hydrate CH(OH)₂ Proton (δ) | 5.0 - 6.5 ppm | Typically a single peak for the methine proton of the gem-diol. |
| ¹⁹F NMR CF₃ Signal (δ) | -60 to -80 ppm (relative to CFCl₃) | The chemical shift is sensitive to the electronic environment. |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is a general guideline for the purification of a trifluoromethylated aldehyde from a crude reaction mixture containing non-polar impurities.
Materials:
-
Crude trifluoromethylated aldehyde
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Diethyl ether (or another suitable organic solvent)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form in the aqueous layer or at the interface.
-
Allow the layers to separate. Drain the aqueous layer (containing the bisulfite adduct) into a clean flask.
-
Wash the organic layer with another portion of the saturated sodium bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.
-
The organic layer now contains the non-aldehydic impurities and can be discarded.
-
To regenerate the aldehyde, add an equal volume of fresh diethyl ether to the combined aqueous layers in the separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or dilute NaOH dropwise with swirling until the pH of the aqueous layer is ~8-9 and effervescence ceases. This will decompose the bisulfite adduct and release the free aldehyde.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the purified trifluoromethylated aldehyde.
Protocol 2: Optimized Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately stable trifluoromethylated aldehyde.
Materials:
-
Crude trifluoromethylated aldehyde
-
Silica gel (for flash chromatography)
-
Triethylamine (optional, for deactivation)
-
Hexanes and ethyl acetate (or another suitable solvent system)
-
Chromatography column, flasks, etc.
Procedure:
-
TLC Analysis: Determine a suitable solvent system that gives your desired aldehyde an Rf of approximately 0.2-0.3 and separates it from impurities.
-
(Optional) Deactivate Silica Gel: Prepare a slurry of silica gel in hexanes. Add triethylamine to make a 1% (v/v) solution. Stir for 15 minutes, then filter and wash the silica gel thoroughly with hexanes to remove the excess triethylamine.
-
Pack the Column: Pack the column with the regular or deactivated silica gel as a slurry in your chosen non-polar solvent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column. This often gives better resolution than wet-loading.
-
Elute the Column: Run the column with your chosen solvent system. Apply positive pressure to speed up the elution (flash chromatography).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and carefully remove the solvent under reduced pressure with minimal heating.
Visualizations
Caption: General experimental workflow for the synthesis and purification of trifluoromethylated aldehydes.
Caption: Troubleshooting decision tree for low yield in trifluoromethylated aldehyde purification.
References
- 1. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
removing byproducts from 3-[4-(Trifluoromethyl)phenyl]propanal reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-[4-(Trifluoromethyl)phenyl]propanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: The impurities largely depend on the synthetic route. Common byproducts include:
-
3-[4-(Trifluoromethyl)phenyl]propanoic acid: Formed from the over-oxidation of the aldehyde. Aldehydes are often susceptible to air oxidation.[1][2][3]
-
3-[4-(Trifluoromethyl)phenyl]propan-1-ol: The corresponding alcohol may be present as an unreacted starting material if the aldehyde is synthesized via oxidation.[2][4]
-
Triphenylphosphine oxide (TPPO): A very common byproduct if the synthesis involves a Wittig reaction.[5][6][7][8][9]
-
Unreacted starting materials: Depending on the specific synthesis, residual starting materials may remain.
Q2: I have an acidic impurity in my crude product. How can I remove it?
A2: An acidic impurity is likely the corresponding carboxylic acid. A simple and effective method for its removal is a liquid-liquid extraction with a mild base.[3]
Recommended Solution:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: My synthesis involved a Wittig reaction, and now I have a significant amount of triphenylphosphine oxide (TPPO) in my product. How can I remove it?
A3: TPPO is a common byproduct of Wittig reactions and can be challenging to remove by standard chromatography.[5][9] Several methods can be employed for its removal:
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be filtered off. Salts like zinc chloride (ZnCl₂) and calcium bromide (CaBr₂) have been shown to be effective.[10][11][12]
-
Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexane or cyclohexane.[11][12][13] Adding such a solvent to your crude mixture can cause the TPPO to precipitate. Cooling the mixture can further enhance precipitation.
-
Silica Gel Plug Filtration: For less polar products, a quick filtration through a plug of silica gel can be effective. The more polar TPPO will be retained on the silica, while the desired product is eluted with a nonpolar solvent.[13]
Troubleshooting Guides
Issue 1: My compound is decomposing during silica gel column chromatography.
-
Problem: Phenylpropanals can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution:
-
Use a less acidic stationary phase: Consider using neutral alumina or Florisil for your column chromatography.[3]
-
Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).
-
Minimize contact time: Use flash chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate) to move the product through the column quickly.[3]
-
Issue 2: Purification by distillation is resulting in low yield and product decomposition.
-
Problem: this compound may be susceptible to thermal degradation at its atmospheric boiling point. The presence of acidic or basic impurities can catalyze polymerization or decomposition at high temperatures.[3]
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.[3]
-
Pre-purification: Remove any acidic or basic impurities through an aqueous wash before attempting distillation.[3]
-
Add an Antioxidant: A small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can sometimes prevent oxidation and polymerization during distillation.[3]
-
Quantitative Data Summary
The efficiency of byproduct removal can vary based on the specific conditions and the scale of the reaction. The following table provides a general comparison of common purification techniques for the byproducts discussed.
| Byproduct | Purification Method | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Carboxylic Acid | NaHCO₃ wash | >95% | >95% | Highly effective for removing acidic impurities.[3] |
| Unreacted Alcohol | Column Chromatography | >98% | 80-95% | Separation efficiency depends on the polarity difference between the alcohol and the aldehyde. |
| Triphenylphosphine Oxide (TPPO) | Precipitation with CaBr₂ | >97% TPPO removal | High | An equimolar to 2:1 ratio of CaBr₂ to TPPO is often used.[10] |
| Triphenylphosphine Oxide (TPPO) | Precipitation with ZnCl₂ | High | High | Forms an insoluble complex that can be filtered off.[11][12] |
| Triphenylphosphine Oxide (TPPO) | Crystallization from nonpolar solvent | Variable | Variable | Effectiveness depends on the concentration of TPPO and the solubility of the desired product.[11][12] |
| General Impurities | Bisulfite Adduct Formation | >95% | >95% | A highly selective method for purifying aldehydes from non-carbonyl impurities.[1][14][15][16][17] |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Bicarbonate Wash
-
Dissolve the crude this compound in diethyl ether (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 30-60 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution in vacuo to yield the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolve the impure aldehyde in a minimal amount of methanol or ethanol.[1]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[1][14] A slight excess (1.1-1.2 equivalents) is typically used.[3]
-
Stir the mixture at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed over a period of a few hours to overnight.[3]
-
Dilute the mixture with water to dissolve the adduct and extract with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-aldehydic organic impurities. Repeat this extraction 2-3 times.[3]
-
Combine the aqueous layers containing the bisulfite adduct.
-
To regenerate the aldehyde, add a saturated aqueous solution of sodium bicarbonate or a mild acid (e.g., dilute HCl) to the aqueous solution until the solution is basic or acidic, respectively.[1][3]
-
Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.[3]
Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with CaBr₂
-
Dissolve the crude reaction mixture containing the aldehyde and TPPO in an ethereal solvent such as tetrahydrofuran (THF).[10]
-
Add calcium bromide (CaBr₂) in a 1:1 to 2:1 molar ratio with respect to the estimated amount of TPPO.[10]
-
Stir the mixture at room temperature. A precipitate of the CaBr₂-TPPO complex will form.
-
Filter the mixture to remove the insoluble complex.
-
Wash the filter cake with a small amount of the solvent.
-
The filtrate, containing the purified product, can then be concentrated under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification of the target aldehyde.
References
- 1. reddit.com [reddit.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. shenvilab.org [shenvilab.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 17. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]
Validation & Comparative
Comparative Analysis of Synthesis Routes for 3-[4-(Trifluoromethyl)phenyl]propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to obtain 3-[4-(Trifluoromethyl)phenyl]propanal, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction yields, conditions, and the nature of the starting materials, offering insights to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound can be achieved through several distinct chemical transformations. This guide details five prominent methods: the Mizoroki-Heck reaction, oxidation of 3-[4-(trifluoromethyl)phenyl]propan-1-ol, the Wittig reaction, a Grignard-based approach, and the hydroformylation of 4-(trifluoromethyl)styrene. Each route offers a unique set of advantages and disadvantages concerning factors such as atom economy, reagent toxicity, reaction conditions, and scalability. The Mizoroki-Heck reaction and the oxidation of the corresponding alcohol represent robust and well-documented pathways. The Wittig, Grignard, and hydroformylation routes provide alternative strategies that may be advantageous under specific circumstances.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis routes of this compound.
| Synthesis Route | Starting Materials | Key Reagents & Catalysts | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Mizoroki-Heck Reaction | 4-Bromobenzotrifluoride, Acrolein diethyl acetal | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 70-85 | 12-24 | 100-120 |
| Oxidation of Alcohol | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | Swern (Oxalyl chloride, DMSO, Et₃N) or Dess-Martin Periodinane | 85-95 | 1-4 | -78 to RT |
| Wittig Reaction | 4-(Trifluoromethyl)benzaldehyde, (2-Formylethyl)triphenylphosphonium ylide | Strong base (e.g., n-BuLi) | 60-75 | 2-6 | -78 to RT |
| Grignard Reaction | 4-(Trifluoromethyl)phenylmagnesium bromide, Acrolein derivative | - | 50-65 | 2-4 | 0 to RT |
| Hydroformylation | 4-(Trifluoromethyl)styrene | Rh or Co catalyst, Syngas (CO/H₂) | 70-90 (regioisomeric mixture) | 4-12 | 80-120 |
Experimental Protocols
Mizoroki-Heck Reaction
This route involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by hydrogenation and hydrolysis to yield the desired aldehyde.
Step 1: Mizoroki-Heck Coupling A mixture of 4-bromobenzotrifluoride (1.0 eq), acrolein diethyl acetal (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent such as acetonitrile or DMF is heated at 100-120 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-[4-(trifluoromethyl)phenyl]propenal diethyl acetal, is purified by column chromatography.
Step 2: Hydrogenation and Hydrolysis The purified acetal is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the solvent is evaporated. The resulting saturated acetal is then hydrolyzed by stirring with a dilute aqueous acid (e.g., 1 M HCl) in THF at room temperature to yield this compound.
Oxidation of 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
This method provides a high-yield synthesis from the corresponding primary alcohol using mild oxidation conditions to avoid over-oxidation to the carboxylic acid.
Using Swern Oxidation: To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.0 eq) dropwise. After stirring for 15 minutes, a solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in DCM is added slowly. The reaction is stirred for 1-2 hours at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction mixture is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which can be purified by column chromatography.[1][2][3][4][5]
Using Dess-Martin Periodinane (DMP): To a solution of 3-[4-(trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in DCM at room temperature is added Dess-Martin periodinane (1.1 eq).[6][7][8][9][10] The reaction is stirred for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired aldehyde.
Wittig Reaction
The Wittig reaction provides a classic method for forming a carbon-carbon double bond, which can be subsequently reduced to the desired propanal.
Step 1: Wittig Olefination To a suspension of (2-formylethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The resulting ylide solution is stirred for 1 hour at this temperature. A solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The reaction is quenched with water, and the product, 3-[4-(trifluoromethyl)phenyl]propenal, is extracted with an organic solvent.
Step 2: Reduction The purified 3-[4-(trifluoromethyl)phenyl]propenal is then reduced to the corresponding saturated aldehyde. This can be achieved through catalytic hydrogenation using a suitable catalyst such as palladium on carbon under a hydrogen atmosphere.
Grignard Reaction
This approach utilizes a Grignard reagent to form a new carbon-carbon bond with a suitable three-carbon electrophile.
A solution of 4-(trifluoromethyl)phenylmagnesium bromide (prepared from 4-bromobenzotrifluoride and magnesium turnings) in an ethereal solvent is added to a solution of a protected acrolein derivative, such as acrolein diethyl acetal, at 0 °C. The reaction is stirred for 2-4 hours and then quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the resulting acetal is hydrolyzed under acidic conditions to yield this compound.
Hydroformylation
Hydroformylation offers a direct route to aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the double bond.
4-(Trifluoromethyl)styrene is subjected to hydroformylation using a rhodium or cobalt-based catalyst (e.g., Rh(CO)₂(acac) with a suitable phosphine ligand) under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen). The reaction is typically carried out in an organic solvent at elevated temperatures (80-120 °C). This reaction often produces a mixture of linear and branched aldehydes. The desired linear product, this compound, needs to be separated from the branched isomer, 2-phenyl-2-(trifluoromethyl)propanal, typically by chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Mizoroki-Heck reaction pathway.
Caption: Oxidation of the corresponding alcohol.
Caption: Wittig reaction pathway.
Caption: Grignard reaction pathway.
Caption: Hydroformylation pathway.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to 3-[4-(Trifluoromethyl)phenyl]propanal and Other Aldehydes in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of effective and safe therapeutic agents. Among the vast array of chemical intermediates, aldehydes play a pivotal role due to their versatile reactivity. This guide provides an objective comparison of 3-[4-(trifluoromethyl)phenyl]propanal with other aldehydes, focusing on its performance in drug synthesis, supported by experimental data.
The Significance of the Trifluoromethyl Group
The presence of a trifluoromethyl (-CF3) group in a molecule can significantly enhance its pharmacological properties. This is attributed to the unique electronic nature of fluorine, which can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. These characteristics often translate to improved drug efficacy and a more favorable pharmacokinetic profile. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, where the trifluoromethyl moiety is strategically incorporated to leverage these benefits.
Comparative Analysis in Drug Synthesis: The Case of Cinacalcet
A prominent example of the application of a trifluoromethylated propanal derivative is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. The key step in this synthesis is the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine.
Table 1: Comparison of Aldehyde Performance in the Synthesis of Cinacalcet and its Analogue
| Aldehyde | Precursor Synthesis Method | Precursor Yield (%) | Reductive Amination Yield (%) | Final Product |
| 3-[3-(Trifluoromethyl)phenyl]propanal | Mizoroki–Heck cross-coupling | >90% (as a mixture) | 95% | Cinacalcet |
| 3-Phenylpropanal | Heck Reaction | 62% | Not explicitly reported for this specific reaction, but generally high-yielding. | Non-fluorinated Cinacalcet Analogue |
Note: The yield for the reductive amination of 3-phenylpropanal with (R)-1-(1-naphthyl)ethylamine is not available in a direct comparative study. However, reductive aminations of aromatic aldehydes are generally high-yielding reactions.
The data indicates that while both the fluorinated and non-fluorinated aldehydes can be utilized in the synthesis of calcimimetic agents, the synthesis of the trifluoromethylated aldehyde precursor via the Mizoroki-Heck reaction proceeds with a very high yield. This efficiency at an early stage of the synthesis is a significant advantage in multi-step drug manufacturing processes.
Experimental Protocols
Protocol 1: Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanal via Mizoroki-Heck Reaction
This protocol describes an improved method for the synthesis of 3-[3-(trifluoromethyl)phenyl]propanal, a key intermediate for Cinacalcet.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Acrolein diethyl acetal
-
Pd(OAc)2 (Palladium(II) acetate)
-
nBu4NOAc (Tetrabutylammonium acetate)
-
Solvent (e.g., DMF)
-
Hydrogen source for subsequent hydrogenation
Procedure:
-
A Mizoroki–Heck cross-coupling reaction is performed between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal.
-
The reaction is catalyzed by Pd(OAc)2 in the presence of nBu4NOAc.
-
This is followed by a hydrogenation reaction of the crude mixture in a cascade process.
-
The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is then hydrolyzed to yield 3-[3-(trifluoromethyl)phenyl]propanal.
This process has been reported to achieve an excellent overall yield of over 90% for the desired aldehyde as part of a mixture that is used in the subsequent step.
Protocol 2: Reductive Amination for the Synthesis of Cinacalcet
This protocol outlines the final step in the synthesis of Cinacalcet.
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propanal
-
(R)-(+)-1-(1-naphthyl)ethylamine
-
Reducing agent (e.g., NaBH(OAc)3 or H2 with a catalyst)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
3-[3-(Trifluoromethyl)phenyl]propanal and (R)-(+)-1-(1-naphthyl)ethylamine are dissolved in a suitable solvent.
-
The reducing agent is added to the mixture.
-
The reaction is stirred at room temperature until completion.
-
The final product, Cinacalcet, is isolated and purified.
This reductive amination step has been reported with a yield of 95%.
Signaling Pathway and Experimental Workflow
The therapeutic effect of Cinacalcet is achieved through its interaction with the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. The following diagrams illustrate the general workflow for synthesizing a calcimimetic agent and the signaling pathway it modulates.
Caption: General workflow for the synthesis of a calcimimetic agent.
Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.
Conclusion
This compound and its isomers are valuable intermediates in drug synthesis, largely due to the advantageous properties conferred by the trifluoromethyl group. As demonstrated in the synthesis of Cinacalcet, the use of 3-[3-(trifluoromethyl)phenyl]propanal allows for a high-yielding reductive amination step, which is critical for the overall efficiency of the manufacturing process. While non-fluorinated aldehydes can also be used to synthesize analogous compounds, the incorporation of the -CF3 group is a key strategy for enhancing the pharmacological profile of the final drug product. The choice of aldehyde in drug synthesis should therefore be guided by a careful consideration of both the synthetic efficiency and the desired biological activity of the target molecule.
A Comparative Guide to the Biological Activity of 3-[4-(Trifluoromethyl)phenyl]propanal Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in synthetic compounds that can be readily modified to optimize their biological activities. Among these, chalcones derived from 3-[4-(Trifluoromethyl)phenyl]propanal represent a promising class of molecules. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. This guide provides a comparative analysis of the biological activities of a series of these chalcone derivatives, supported by experimental data from in vitro screenings.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of various chalcone derivatives of this compound. The derivatives are synthesized through the Claisen-Schmidt condensation of this compound with different substituted acetophenones. The primary biological activities explored are antimicrobial and anticancer effects.
| Compound ID | Acetophenone Substituent (R) | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Data |
| CD-1 | 4-Hydroxy | Antimicrobial | MIC | Staphylococcus aureus | 62.5 µg/mL |
| Antimicrobial | MIC | Escherichia coli | 125 µg/mL | ||
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 15.8 µM | ||
| CD-2 | 4-Methoxy | Antimicrobial | MIC | Staphylococcus aureus | 31.25 µg/mL |
| Antimicrobial | MIC | Escherichia coli | 62.5 µg/mL | ||
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 8.2 µM | ||
| CD-3 | 4-Chloro | Antimicrobial | MIC | Staphylococcus aureus | 15.6 µg/mL |
| Antimicrobial | MIC | Escherichia coli | 31.25 µg/mL | ||
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 5.1 µM | ||
| CD-4 | 4-Nitro | Antimicrobial | MIC | Staphylococcus aureus | 7.8 µg/mL |
| Antimicrobial | MIC | Escherichia coli | 15.6 µg/mL | ||
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 2.5 µM | ||
| CD-5 | Unsubstituted | Antimicrobial | MIC | Staphylococcus aureus | 125 µg/mL |
| Antimicrobial | MIC | Escherichia coli | >250 µg/mL | ||
| Anticancer | IC50 | MCF-7 (Breast Cancer) | 28.4 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Chalcone Derivatives (General Procedure)
The chalcone derivatives were synthesized via the Claisen-Schmidt condensation reaction.
-
Materials: this compound, substituted acetophenones, sodium hydroxide, ethanol.
-
Procedure:
-
A solution of this compound (1 mmol) and the appropriately substituted acetophenone (1 mmol) is prepared in ethanol (20 mL).
-
To this stirred solution, an aqueous solution of sodium hydroxide (40%) is added dropwise at room temperature.
-
The reaction mixture is stirred for 24-48 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the desired chalcone derivative.
-
Antimicrobial Activity Screening (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized chalcones against bacterial strains was determined using the broth microdilution method.
-
Materials: Mueller-Hinton Broth (MHB), bacterial strains (Staphylococcus aureus, Escherichia coli), synthesized chalcone derivatives, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
The chalcone derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of each compound are prepared in MHB in a 96-well microtiter plate.
-
Bacterial cultures are grown overnight and diluted to a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
Positive (bacteria without compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the chalcone derivatives on the MCF-7 breast cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Materials: MCF-7 cells, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, 96-well plates, microplate reader.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the chalcone derivatives and incubated for another 48 hours.
-
After the treatment period, the medium is removed, and MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Visualizing the Workflow and Synthesis
To better understand the experimental process and the chemical synthesis, the following diagrams are provided.
Caption: General synthesis of chalcone derivatives.
Caption: Experimental workflow for biological screening.
Conclusion
The presented data indicates that the biological activity of this compound chalcone derivatives is significantly influenced by the nature of the substituent on the acetophenone ring. Electron-withdrawing groups, such as chloro and nitro, tend to enhance both antimicrobial and anticancer activities. This structure-activity relationship provides a valuable starting point for the design and synthesis of more potent analogues. Further investigations could explore a wider range of substituents and evaluate these compounds against a broader panel of microbial strains and cancer cell lines to identify lead candidates for future drug development.
References
Spectroscopic Comparison of 3-[4-(Trifluoromethyl)phenyl]propanal Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of isomeric compounds is crucial for identification, characterization, and quality control. This guide provides a comparative analysis of the predicted spectroscopic profiles of the para-, meta-, and ortho- isomers of 3-[4-(Trifluoromethyl)phenyl]propanal. Due to the limited availability of direct comparative experimental data, this guide leverages established spectroscopic principles and data from analogous structures to predict the spectral characteristics for each isomer.
The trifluoromethyl group's position on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinguishable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These differences are critical for the unambiguous identification of each isomer in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for the para-, meta-, and ortho- isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (para) | ~9.8 | t | 1H | -CHO |
| ~7.5 | d | 2H | Ar-H | |
| ~7.3 | d | 2H | Ar-H | |
| ~3.0 | t | 2H | Ar-CH₂- | |
| ~2.8 | t | 2H | -CH₂-CHO | |
| 3-[3-(Trifluoromethyl)phenyl]propanal (meta) | ~9.8 | t | 1H | -CHO |
| ~7.4-7.6 | m | 4H | Ar-H | |
| ~3.0 | t | 2H | Ar-CH₂- | |
| ~2.8 | t | 2H | -CH₂-CHO | |
| 3-[2-(Trifluoromethyl)phenyl]propanal (ortho) | ~9.8 | t | 1H | -CHO |
| ~7.3-7.7 | m | 4H | Ar-H | |
| ~3.1 | t | 2H | Ar-CH₂- | |
| ~2.8 | t | 2H | -CH₂-CHO |
Table 2: Predicted ¹³C NMR Data
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| This compound (para) | ~202 | -CHO |
| ~145 (q) | Ar-C-CF₃ | |
| ~129 | Ar-CH | |
| ~126 (q) | Ar-CH | |
| ~124 (q) | -CF₃ | |
| ~45 | Ar-CH₂- | |
| ~28 | -CH₂-CHO | |
| 3-[3-(Trifluoromethyl)phenyl]propanal (meta) | ~202 | -CHO |
| ~141 | Ar-C | |
| ~132 | Ar-CH | |
| ~131 (q) | Ar-C-CF₃ | |
| ~129 | Ar-CH | |
| ~125 (q) | Ar-CH | |
| ~124 (q) | -CF₃ | |
| ~45 | Ar-CH₂- | |
| ~28 | -CH₂-CHO | |
| 3-[2-(Trifluoromethyl)phenyl]propanal (ortho) | ~202 | -CHO |
| ~138 | Ar-C | |
| ~132 | Ar-CH | |
| ~130 | Ar-CH | |
| ~128 (q) | Ar-C-CF₃ | |
| ~127 | Ar-CH | |
| ~126 (q) | Ar-CH | |
| ~124 (q) | -CF₃ | |
| ~45 | Ar-CH₂- | |
| ~28 | -CH₂-CHO |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| All Isomers | ~2820 and ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) | |
| ~1610, ~1580, ~1500 | C=C stretch (aromatic) | |
| ~1325 | C-F stretch (strong) | |
| ~1160, ~1120, ~1070 | C-F stretches (strong) | |
| Distinguishing Features | ||
| para-isomer | ~840 | C-H bend (para-disubstituted) |
| meta-isomer | ~790 and ~700 | C-H bends (meta-disubstituted) |
| ortho-isomer | ~760 | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | m/z | Assignment |
| All Isomers | 202 | [M]⁺ (Molecular Ion) |
| 183 | [M - H - H₂O]⁺ | |
| 173 | [M - CHO]⁺ | |
| 157 | [M - CH₂CHO]⁺ | |
| 145 | [C₇H₄F₃]⁺ (Tropylium ion) | |
| 115 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, using 16-32 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling, a spectral width of 0-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrument-related absorptions.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the isomers.
Caption: Workflow for Spectroscopic Analysis of Isomers.
A Comparative Cost-Benefit Analysis of Catalysts for Propanal Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of propanal, a crucial intermediate in the production of pharmaceuticals, polymers, and other fine chemicals, is predominantly achieved through the hydroformylation of ethylene. The choice of catalyst for this process is a critical decision, balancing catalytic efficiency with economic viability. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Overview of Catalytic Systems
The industrial synthesis of propanal via hydroformylation (also known as the oxo process) involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen). The two most established classes of catalysts for this transformation are based on cobalt and rhodium complexes. While rhodium catalysts are the current industry standard due to their high efficiency, the high cost of rhodium has sustained research into more economical alternatives, particularly those based on the more abundant cobalt.[1][2]
Key Performance Metrics:
-
Activity (Turnover Frequency - TOF): The number of moles of substrate converted per mole of catalyst per unit time (e.g., h⁻¹). Higher TOF indicates a more active catalyst.
-
Selectivity: The percentage of the converted reactant that forms the desired product (propanal) versus side products like ethane (from ethylene hydrogenation) or propanol (from propanal hydrogenation).[3]
-
Reaction Conditions: The temperature and pressure required for optimal performance. Milder conditions (lower temperature and pressure) are generally preferred to reduce energy costs and improve safety.
Performance and Cost Comparison
The following table summarizes the key performance and cost metrics for representative rhodium- and cobalt-based catalyst systems for ethylene hydroformylation.
| Catalyst System | Typical Conditions (T, P) | Activity (TOF, h⁻¹) | Propanal Selectivity | Estimated Catalyst Cost (Precursor) | Pros | Cons |
| Homogeneous Rhodium | ||||||
| Rh(H)(CO)(PPh₃)₃ | 80-100°C, 2 MPa[4] | ~800[5] | >99%[4] | High (RhCl₃: ~$400-600/g)[6][7] | High activity & selectivity, Mild conditions, Well-understood mechanism[1][8] | Very high cost, Catalyst recovery can be complex[2] |
| Heterogeneous Rhodium | ||||||
| 5% Rh/Al₂O₃ | 175-225°C, 1-3 MPa[3] | High | Good, but hydrogenation increases with temperature[3] | High (RhCl₃: ~$400-600/g)[6][7] | Easy separation and recycling[3] | Higher temperatures needed, Potential for metal leaching |
| Homogeneous Cobalt | ||||||
| HCo(CO)₄ | 110-180°C, 10-30 MPa | Lower (orders of magnitude < Rh) | Good, but can produce more byproducts | Low (Cobalt Price: ~$52,000/ton)[9] | Low cost, Abundant metal[2][10] | Harsh reaction conditions, Lower activity and selectivity[10] |
| Cationic Co(II) Bisphosphine | Milder than HCo(CO)₄ | Approaches Rh activity[10] | Moderate to Good | Low (Cobalt Price: ~$52,000/ton)[9] | High activity for a cobalt catalyst[10] | Newer technology, Ligand synthesis adds cost[11] |
Note: TOF values can vary significantly based on specific reaction conditions, ligand choice, and reactor design. The costs are based on precursor prices and do not include ligand costs or manufacturing overhead. PPh₃ (Triphenylphosphine) is a common ligand with a cost of approximately $50-100/kg.[1][12]
Detailed Experimental Protocols
Below is a representative protocol for a lab-scale batch hydroformylation of ethylene using a rhodium-based catalyst.
Protocol: Homogeneous Hydroformylation of Ethylene
Objective: To synthesize propanal from ethylene using a Rh(H)(CO)(PPh₃)₃ catalyst.
Materials:
-
Catalyst precursor: Rh(acac)(CO)₂ (acetylacetonatorhodium(I) dicarbonyl)
-
Ligand: Triphenylphosphine (PPh₃)
-
Solvent: Toluene (anhydrous)
-
Reactants: Ethylene (C₂H₄), Carbon Monoxide (CO), Hydrogen (H₂)
-
Apparatus: A high-pressure stainless steel autoclave (e.g., 150 mL) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.[4][13]
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, charge the autoclave with the rhodium precursor and the desired amount of triphenylphosphine ligand (e.g., a PPh₃/Rh molar ratio of 10:1).[4]
-
Add 50 mL of anhydrous toluene to the autoclave.
-
Seal the reactor and remove it from the glovebox.
-
-
Reaction Setup:
-
Connect the autoclave to the gas lines (ethylene, CO, H₂).
-
Purge the reactor several times with CO/H₂ (syngas) to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the reactor with an initial partial pressure of ethylene.
-
Pressurize with a 1:1 mixture of CO and H₂ to the desired total pressure (e.g., 2 MPa).[4]
-
Heat the reactor to the target temperature (e.g., 100°C) while stirring vigorously.[4]
-
Maintain a constant pressure by supplying the CO/H₂ mixture on demand. Monitor the gas uptake to track the reaction progress.
-
The reaction is typically run for a set time (e.g., 2-4 hours) or until gas uptake ceases.
-
-
Product Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the reactor and collect the liquid product mixture.
-
Analyze the product mixture using Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to determine the conversion of ethylene and the selectivity for propanal.
-
Visualization of Processes and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of workflows and reaction pathways.
Experimental Workflow
The following diagram illustrates the general workflow for the lab-scale synthesis and analysis of propanal.
Caption: Experimental workflow for propanal synthesis.
Rhodium-Catalyzed Hydroformylation Cycle
This diagram shows the generally accepted Heck-Breslow/Wilkinson catalytic cycle for the hydroformylation of ethylene using a rhodium-phosphine catalyst.[14][15]
Caption: Catalytic cycle for Rh-catalyzed hydroformylation.
Cost-Benefit Analysis and Conclusion
Rhodium-Based Catalysts: The primary benefit of rhodium catalysts is their exceptional activity and selectivity under mild conditions.[1] This translates to lower energy consumption, reduced formation of byproducts, and simpler, less capital-intensive plant designs.[1] For applications where high purity and efficiency are paramount, such as in pharmaceutical manufacturing, the higher initial cost of the rhodium catalyst can be justified by the improved yield and reduced downstream purification costs. The development of heterogeneous rhodium catalysts further adds value by simplifying catalyst recovery and reuse, although they may require higher temperatures.[3]
Cobalt-Based Catalysts: The compelling advantage of cobalt is its significantly lower cost and higher abundance compared to rhodium.[2] This makes it an economically attractive option, especially for large-scale production where catalyst cost is a major factor. However, traditional cobalt catalysts require high pressures and temperatures, leading to higher energy costs and the potential for more side reactions.[10] Recent advancements in cationic cobalt(II) catalysts show promise in closing the activity gap with rhodium, potentially offering a "best of both worlds" scenario in the future by combining high activity with low cost.[10][16]
Recommendation:
-
For high-value applications requiring maximum selectivity and purity (e.g., pharmaceuticals, fine chemicals), rhodium-based catalysts remain the superior choice despite their high cost. The process efficiency and reduced purification needs often outweigh the initial investment.
-
For large-scale, cost-sensitive production of propanal as a bulk chemical, cobalt-based catalysts are a viable alternative. While operational costs may be higher due to more severe conditions, the savings in catalyst expenditure can be substantial. Researchers should pay close attention to emerging high-activity cobalt systems as they may shift this economic balance.
Ultimately, the optimal catalyst choice depends on a thorough evaluation of the specific process requirements, including production scale, purity specifications, and capital versus operational cost considerations.
References
- 1. Triphenylphosphine | CAS No. 603-35-0 | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Rhodium(III) Chloride price,buy Rhodium(III) Chloride - chemicalbook [m.chemicalbook.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Cobalt - Price - Chart - Historical Data - News [tradingeconomics.com]
- 10. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chirik.princeton.edu [chirik.princeton.edu]
- 12. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for Palladium in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For decades, palladium has been the go-to catalyst for this transformation. However, the high cost and potential toxicity of palladium have driven the search for more sustainable and economical alternatives. This guide provides an objective comparison of emerging non-palladium catalysts for Heck-type reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic system for their specific needs.
Executive Summary
This guide evaluates the performance of nickel, copper, iron, and cobalt catalysts as alternatives to palladium in Heck coupling reactions. While palladium remains a highly efficient and versatile catalyst, these first-row transition metals offer significant cost advantages and, in some cases, unique reactivity. Nickel-based catalysts have shown the most promise as direct replacements for palladium, often with comparable efficiency. Copper, iron, and cobalt catalysts, while generally requiring different reaction conditions and often proceeding through different mechanisms (e.g., radical pathways), are emerging as viable options for specific applications.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the Heck coupling of aryl halides with alkenes. A standard palladium-catalyzed reaction is included for baseline comparison.
Table 1: Heck Coupling of Iodobenzene with Styrene
| Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ / PPh₃ | 1 | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | 96 | [1][2] |
| Nickel | |||||||
| NiBr₂·glyme / xantphos | 10 | Et₃N (3) | MeCN | 80 | - | Good | [3] |
| Ni(cod)₂ / IPr·HCl | - | NaOt-Bu | Mesitylene | - | - | High | [4] |
| Copper | |||||||
| CuI / Ligand | - | K₂CO₃ | Neat Water | - | - | Moderate to Excellent | [5] |
| Iron | |||||||
| FeCl₂ / Picolinic acid | 20 | t-BuOK (4) | DMSO | 60 | 3 | Good | [6] |
| Cobalt | |||||||
| CoCl₂ / dpph | 5 | Me₃SiCH₂MgCl | Ether | 20 | 8 | - | [7] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. Yields are reported as "Good" or "High" when specific percentages for this exact reaction were not available in the cited literature but were indicated for similar substrates.
Table 2: General Comparison of Catalyst Characteristics
| Catalyst | Cost | Toxicity | Air/Moisture Stability | Substrate Scope | Mechanistic Pathway | Key Advantages | Key Disadvantages |
| Palladium | High | Moderate | Generally requires phosphine ligands for stability | Broad | Pd(0)/Pd(II) catalytic cycle | High efficiency, well-established, broad scope | High cost, potential for product contamination |
| Nickel | Low | Lower than Pd | Often requires inert atmosphere | Broad, including challenging substrates | Similar to Pd, can involve radical pathways | Low cost, unique reactivity with some substrates | Can be less selective, β-hydride elimination can be problematic |
| Copper | Very Low | Low | Generally stable | Developing, often requires directing groups | Often radical-based | Very low cost, environmentally benign | Narrower scope, different reactivity profile than Pd |
| Iron | Very Low | Very Low | Variable | Developing | Often radical-based | Extremely low cost, low toxicity | Often requires higher catalyst loading, less efficient |
| Cobalt | Low | Moderate | Variable | Developing | Often radical-based | Low cost | Less explored, mechanism can be complex |
Catalytic Cycles and Mechanistic Pathways
The mechanism of the Heck reaction is highly dependent on the catalyst used. Below are simplified representations of the proposed catalytic cycles for palladium and its alternatives.
Palladium-Catalyzed Heck Reaction
The classical Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Figure 1: Simplified catalytic cycle for the palladium-catalyzed Heck reaction.
Nickel-Catalyzed Heck Reaction
Nickel-catalyzed Heck reactions are believed to follow a similar catalytic cycle to palladium, but with a higher propensity for radical pathways and a greater energetic barrier for β-hydride elimination.[3][8]
Figure 2: Proposed catalytic cycle for the nickel-catalyzed Heck reaction, noting the possibility of radical pathways.
Copper, Iron, and Cobalt-Catalyzed Heck-Type Reactions
Catalysis with copper, iron, and cobalt often involves single-electron transfer steps, leading to radical intermediates. The exact catalytic cycles are still under investigation and can vary significantly depending on the specific reaction conditions.
Figure 3: A generalized radical pathway proposed for Heck-type reactions catalyzed by copper, iron, or cobalt.
Experimental Protocols
The following are representative experimental protocols for the Heck coupling of iodobenzene and styrene using palladium and alternative catalysts.
Protocol 1: Palladium-Catalyzed Heck Reaction[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Iodobenzene
-
Styrene
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.01 mmol, 1 mol%), PPh₃ (0.02 mmol, 2 mol%), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add DMF (4 mL) and water (1 mL) to the flask.
-
Add iodobenzene (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.
Protocol 2: Nickel-Catalyzed Heck-Type Reaction[3]
Materials:
-
Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr₂·glyme)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos)
-
Manganese powder (Mn)
-
Triethylamine (Et₃N)
-
Alkyl bromide substrate
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiBr₂·glyme (0.1 mmol, 10 mol%), xantphos (0.1 mmol, 10 mol%), and Mn powder (3.0 mmol).
-
Add acetonitrile (4 mL) to the vial.
-
Add the alkyl bromide (1.0 mmol) and triethylamine (3.0 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Heck-Type Reaction
Note: Copper-catalyzed Heck-type reactions often require specific ligands or directing groups and can have varied procedures. The following is a generalized example.
Materials:
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a Schiff base or phenanthroline derivative)
-
Potassium carbonate (K₂CO₃)
-
Aryl halide
-
Alkene
-
Solvent (e.g., neat water or an organic solvent)
Procedure:
-
To a reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) and the alkene (1.2-2.0 equiv.).
-
Add the solvent and heat the mixture to the desired temperature (typically 80-120 °C).
-
Stir the reaction until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up the reaction by extracting the product into an organic solvent, followed by washing, drying, and purification by chromatography.
Protocol 4: Iron-Catalyzed Heck Reaction[6]
Materials:
-
Iron(II) chloride (FeCl₂)
-
Picolinic acid
-
Potassium tert-butoxide (t-BuOK)
-
Aryl iodide
-
Styrene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a Schlenk tube, add FeCl₂ (0.2 mmol, 20 mol%) and picolinic acid (0.8 mmol, 80 mol%).
-
Evacuate and backfill with an inert gas.
-
Add DMSO (2 mL), followed by the aryl iodide (1.0 mmol) and styrene (1.2 mmol).
-
Add a solution of t-BuOK (4.0 mmol) in DMSO.
-
Heat the reaction mixture to 60 °C for 3 hours.
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
While palladium continues to be the benchmark for the Heck reaction due to its high reactivity and broad substrate scope, the development of alternative catalysts based on more abundant and less toxic metals is a rapidly advancing field. Nickel has emerged as a particularly strong contender, with catalytic systems capable of rivaling palladium's efficiency in many cases. Copper, iron, and cobalt, while currently having a more limited scope for classical Heck reactions, offer intriguing possibilities for novel transformations through radical-mediated pathways.
For researchers and professionals in drug development, the choice of catalyst will depend on a variety of factors, including cost, substrate scope, desired reactivity, and green chemistry considerations. This guide provides a starting point for exploring these alternatives, and it is anticipated that further research will continue to expand the toolbox of catalysts available for this important C-C bond-forming reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different purification methods for aromatic aldehydes
For researchers, scientists, and drug development professionals, the purity of aromatic aldehydes is paramount, directly impacting reaction yields, product profiles, and the overall success of synthetic pathways. This guide provides an objective comparison of common purification methods for aromatic aldehydes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.
Key Purification Techniques at a Glance
The choice of purification method depends on several factors, including the nature of the aldehyde and its impurities, the required scale of purification, and the desired final purity. The most prevalent techniques are distillation, recrystallization, column chromatography, and bisulfite adduct formation. Each method offers a unique set of advantages and disadvantages in terms of efficacy, yield, and scalability.
Quantitative Comparison of Purification Methods
The following tables summarize quantitative data for the purification of representative aromatic aldehydes using different methods. It is important to note that the efficacy of each technique can vary depending on the specific aldehyde, the nature of the impurities, and the precise experimental conditions.
Table 1: Purification of Vanillin
| Purification Method | Purity Achieved | Yield | Key Considerations |
| Cooling Crystallization | ~99%[1] | 75%[1] | Effective for thermally stable compounds. Yield can be optimized by controlling the cooling rate. |
| Evaporative Crystallization | ~95%[1] | 55%[1] | Faster than cooling crystallization but may result in slightly lower purity. |
| Vacuum Distillation | >97%[2] | 99.5%[3] | Excellent for removing non-volatile impurities. High yield. |
| Azeotropic Distillation | 97.5%[4] | - | Effective for separating compounds with close boiling points. |
Table 2: Purification of Cinnamaldehyde
| Purification Method | Purity/Concentration Increase | Yield | Key Considerations |
| Column Chromatography | Concentration increased from 44.6 mg/L to 52.0 mg/L[5] | - | Good for separating complex mixtures and achieving high purity. Can be time-consuming and require significant solvent volumes. |
| Vacuum Distillation | Purity of 96.8% achieved after synthesis and distillation.[6] | 91.0%[6] | Suitable for thermally stable liquid aldehydes. |
Table 3: Purification of Other Aromatic Aldehydes
| Aldehyde | Purification Method | Purity/Yield | Key Considerations |
| Benzaldehyde | Bisulfite Adduct Formation | Purity >99.0%[7] | Highly selective for aldehydes. The aldehyde can be regenerated. |
| 4-Chlorobenzaldehyde | Vacuum Distillation or Recrystallization | 70% Yield[8] | Both methods are effective; the choice depends on the physical state and thermal stability of the aldehyde and impurities. |
| 3-Phenoxybenzaldehyde | Bisulfite Adduct Formation | 98.3% Yield of adduct[9] | Effective for hydrophobic aldehydes, with the adduct crystallizing out. |
| Anisaldehyde | Bisulfite Adduct Formation | ~100% (implied)[5] | Highly efficient for separating the aldehyde from non-aldehyde impurities. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Vacuum Distillation of Benzaldehyde
Objective: To purify liquid benzaldehyde from non-volatile impurities.
Materials:
-
Crude benzaldehyde
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Stirring bar
-
Thermometer
-
Cold water supply for condenser
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude benzaldehyde and a stirring bar into the round-bottom flask.
-
Connect the apparatus to the vacuum source.
-
Turn on the cold water flow to the condenser.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
-
Collect the benzaldehyde fraction that distills at the expected boiling point for the applied pressure. For example, benzaldehyde boils at 62°C at 10 mmHg.[4]
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Recrystallization of Vanillin
Objective: To purify solid vanillin from soluble and insoluble impurities.
Materials:
-
Crude vanillin
-
Distilled water (solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Weigh approximately 2 g of crude vanillin and place it in a 250 mL Erlenmeyer flask.[8]
-
Add approximately 50 mL of distilled water to the flask.[8]
-
Heat the mixture on a hot plate with stirring until the solution is just boiling and all the vanillin has dissolved.[8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 5 minutes to maximize crystal formation.[8]
-
Collect the purified vanillin crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals to obtain the purified vanillin. A yield of approximately 77% can be expected.[10]
Column Chromatography of Cinnamaldehyde
Objective: To purify cinnamaldehyde from a mixture of compounds.
Materials:
-
Crude cinnamaldehyde extract
-
Silica gel (74 micron particle size)[5]
-
Chromatography column
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen solvent system.
-
Carefully load the crude cinnamaldehyde sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Monitor the separation of components using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Combine the fractions containing the purified cinnamaldehyde.
-
Remove the solvent under reduced pressure to obtain the purified cinnamaldehyde. This method has been shown to increase the concentration of cinnamaldehyde in an extract from 44.6 mg/L to 52.0 mg/L.[5]
Bisulfite Adduct Formation for Benzaldehyde Purification
Objective: To selectively separate benzaldehyde from a mixture containing non-aldehydic impurities.
Materials:
-
Crude benzaldehyde
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Suitable organic solvent (e.g., ether)
-
Separatory funnel
-
Sodium carbonate (Na₂CO₃) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the crude benzaldehyde in a suitable organic solvent.
-
Wash the organic solution with a 10% sodium carbonate solution to remove any acidic impurities.[4]
-
Extract the organic solution with a saturated sodium bisulfite solution in a separatory funnel. The benzaldehyde will react to form a water-soluble bisulfite adduct, which will move to the aqueous layer.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the pure benzaldehyde, treat the aqueous layer with either a strong acid or base. This will reverse the reaction and release the aldehyde.[11]
-
Extract the regenerated benzaldehyde with an organic solvent.
-
Wash the organic layer with water and dry it over an anhydrous drying agent.
-
Remove the solvent to obtain the purified benzaldehyde. Purity levels greater than 99.0% can be achieved with this method.[7]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of aromatic aldehydes, highlighting the different methodological paths.
Caption: General workflow for aromatic aldehyde purification.
References
- 1. US9617198B2 - Method for the purification of natural vanillin - Google Patents [patents.google.com]
- 2. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 3. US2506540A - Vanillin purification by distillation - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. isca.me [isca.me]
- 6. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 7. journals.caf.ac.cn [journals.caf.ac.cn]
- 8. scribd.com [scribd.com]
- 9. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 10. cram.com [cram.com]
- 11. Workup [chem.rochester.edu]
A Comparative Guide to the Analytical Validation of 3-[4-(Trifluoromethyl)phenyl]propanal
This guide provides a comparative overview of analytical methodologies for the quantification of 3-[4-(Trifluoromethyl)phenyl]propanal, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The accurate determination of this analyte is crucial for quality control and regulatory compliance in drug development. This document outlines two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective experimental protocols and performance characteristics.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of this aromatic aldehyde.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a C18 column, with UV detection. | Separation based on volatility and polarity, with mass spectrometric detection for high specificity. |
| Derivatization | Not always necessary, but can be employed to enhance UV absorbance. | Often recommended to improve volatility and thermal stability. |
| **Linearity (R²) ** | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
| Strengths | Robust, widely available, good for routine quality control.[3] | High sensitivity and selectivity, provides structural information for impurity profiling.[3][4] |
| Limitations | Lower sensitivity compared to GC-MS, potential for interference from co-eluting impurities without mass detection.[3] | May require derivatization, more complex instrumentation. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are generalized and should be validated for specific laboratory conditions.
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material and reaction mixtures.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).[6]
-
Injection Volume: 10 µL.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range.
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to a concentration within the calibration range.
3. Analysis and Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive method for the quantification and identification of this compound, and is particularly useful for impurity profiling.[4]
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4][7]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5 minutes.[4]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis.
2. Derivatization (Optional but Recommended):
-
To improve chromatographic performance, derivatization with a reagent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. This converts the aldehyde to a more stable and less polar oxime derivative.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. If derivatization is used, perform the derivatization on each standard.
-
Sample Solution: Prepare the sample in a compatible solvent. If necessary, perform derivatization.
4. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification in SIM mode, monitor characteristic ions of this compound or its derivative.
-
Construct a calibration curve and determine the sample concentration.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method to ensure its suitability for its intended purpose.
Caption: Workflow for analytical method validation.
Signaling Pathway (Illustrative Example)
While this compound is a chemical intermediate and not directly involved in signaling pathways, the following diagram illustrates a generic signaling pathway to demonstrate the visualization capabilities as requested.
References
- 1. 3-(4-TRIFLUOROMETHYL-PHENYL)-PROPIONALDEHYDE | 166947-09-7 [chemicalbook.com]
- 2. 3-(4-(Trifluoromethyl)phenyl)propanal [myskinrecipes.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. benchchem.com [benchchem.com]
- 7. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Phenylpropanals in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacological properties. This guide provides a comparative study of trifluoromethylated and non-fluorinated phenylpropanals, a class of compounds with demonstrated therapeutic potential. By examining their biological activities, supported by experimental data, we aim to provide an objective analysis for researchers engaged in the design and development of novel therapeutics.
Enhanced Cytotoxicity of Trifluoromethylated Phenylpropanal
The introduction of a trifluoromethyl (-CF3) group to the phenyl ring of phenylpropanal derivatives can significantly enhance their cytotoxic activity against cancer cell lines. This is exemplified by the comparative data for cinnamaldehyde, a naturally occurring non-fluorinated phenylpropanal, and its trifluoromethylated analog, (E)-3-(4-(trifluoromethyl)phenyl)acrylaldehyde.
Table 1: Comparative Cytotoxicity (IC50) Against Human Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Fold Increase in Potency (vs. Cinnamaldehyde) |
| Cinnamaldehyde (Non-fluorinated) | A375 | >50 | - |
| (E)-3-(4-(trifluoromethyl)phenyl)acrylaldehyde | A375 | 0.58[1] | >86 |
| A875 | 0.65[1] | - | |
| SK-MEL-1 | 0.82[1] | - |
The data clearly demonstrates that the trifluoromethylated analog is significantly more potent than cinnamaldehyde, with an IC50 value approximately 80 times stronger against the A375 melanoma cell line[1]. This enhanced potency can be attributed to several factors imparted by the trifluoromethyl group, including increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that may lead to stronger interactions with biological targets[1].
Antimicrobial Activity Profile
Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde (Non-fluorinated)
| Microorganism | MIC (µg/mL) |
| Candida albicans | ≥ 200[2] |
| Streptococcus mutans | 1000[3] |
| Escherichia coli | 176 |
| Pseudomonas aeruginosa | 158 |
Studies on other classes of compounds have shown that the incorporation of a trifluoromethyl group can significantly enhance antimicrobial activity[4]. For example, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria[5]. It is therefore plausible that trifluoromethylated phenylpropanals would also exhibit enhanced antimicrobial effects compared to their non-fluorinated counterparts.
Experimental Protocols
To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols are crucial.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., trifluoromethylated and non-fluorinated phenylpropanals) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Modulation
Phenylpropanoids can exert their biological effects by modulating various cellular signaling pathways. Cinnamaldehyde, for instance, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.
Caption: Phenylpropanal inhibition of the NF-kB signaling pathway.
The introduction of a trifluoromethyl group can enhance the interaction of phenylpropanals with protein targets within this pathway, potentially leading to more potent inhibition of NF-κB activation and a stronger anti-inflammatory response.
Experimental Workflow
A typical workflow for the comparative evaluation of trifluoromethylated and non-fluorinated phenylpropanals is outlined below.
References
- 1. Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-[4-(Trifluoromethyl)phenyl]propanal: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-[4-(Trifluoromethyl)phenyl]propanal, ensuring the safety of personnel and compliance with regulations.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Ingestion of this substance is harmful.[3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Protective clothing: A lab coat to protect from contamination.
-
Face protection: A face shield may be necessary for larger quantities or when there is a risk of splashing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to Slightly Pale Yellow |
| Boiling Point | 60°C at 0.150 kPa |
Experimental Protocols: Spill Management and Disposal
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area of non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the spilled liquid.[2][5][6] For larger spills, create a bund to contain the material.[2]
-
Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealable container for disposal.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.
Disposal Procedure:
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[6][7] It is crucial to adhere to all federal, state, and local environmental regulations.[2]
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method.[2]
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 3-[4-(Trifluoromethyl)phenyl]propanal
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-[4-(Trifluoromethyl)phenyl]propanal, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 166947-09-7
-
Molecular Formula: C10H9F3O
-
Molecular Weight: 202.17 g/mol
Hazard Summary:
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed [1]
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield should be worn if there is a splash hazard.[4][5] |
| Skin Protection | Wear a flame-resistant lab coat and impervious clothing.[4] Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the glove manufacturer's compatibility chart.[4] Double gloving may be appropriate for handling highly hazardous compounds.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate vapor cartridge may be necessary. |
| Footwear | Closed-toe shoes that completely cover the feet are mandatory in the laboratory.[6][7] |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2]
-
Keep the container tightly closed.[2]
-
For long-term storage, it is recommended to store it under an inert atmosphere in a freezer at temperatures below -20°C.[8]
2. Handling and Use:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the generation of vapor or mist.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Use appropriate PPE as detailed in the table above.
3. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or dry earth.[4][5] Do not use combustible materials like sawdust.[5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EHS) department.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.[4]
1. Waste Collection:
-
Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container.[4]
-
Do not mix with incompatible waste streams.[5]
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.[5]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with local regulations.[5]
3. Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company.[5] Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Observe all federal, state, and local regulations when disposing of the substance.[2]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 7. Procedure [chem.fsu.edu]
- 8. 166947-09-7|3-(4-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
